4-(5-Nitro-2-furyl)-3-butene-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-nitrofuran-2-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-6(10)2-3-7-4-5-8(13-7)9(11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGEAZAKMPTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292622 | |
| Record name | 4-(5-Nitro-2-furanyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3455-61-6 | |
| Record name | 4-(5-Nitro-2-furanyl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3455-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Nitro-2-furanyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Nitrofuran Class: From "Golden Age" Discovery to Forensic Residue Analysis
This guide provides an in-depth technical analysis of the discovery, chemistry, mechanism, and regulatory history of nitrofuran antibiotics. It is structured for researchers and drug development professionals.
Executive Summary
The nitrofurans represent a distinct class of synthetic antimicrobials characterized by a 5-nitro-2-furaldehyde core.[1] Discovered in the 1940s by Dodd and Stillman, they became a cornerstone of veterinary and human medicine before toxicological concerns precipitated a global regulatory collapse in food-animal production. Today, they occupy a dual niche: as "last-resort" options for multidrug-resistant (MDR) urinary tract pathogens and as a major target for forensic residue analysis in global food trade. This guide dissects their structure-activity relationships (SAR), the bio-activation mechanism that defines their toxicity, and the validated protocols for their synthesis and detection.
Discovery and Chemical Evolution
The Dodd and Stillman Breakthrough (1944)
While the antimicrobial properties of the furan ring were known, it was the systematic screening by Dodd and Stillman at Eaton Laboratories that identified the critical pharmacophore: the 5-nitro group . Their seminal work demonstrated that adding a nitro group at the 5-position of the furan ring significantly enhanced bacteriostatic activity against both Gram-positive and Gram-negative organisms.
Structure-Activity Relationships (SAR)
The general structure of a bioactive nitrofuran consists of three components:
-
The Warhead: A 5-nitrofuran ring.[2][3][4][5] The nitro group is the electron acceptor essential for reductive activation.
-
The Linker: Typically an azomethine (–CH=N–) linkage.[6]
-
The Side Chain (R): A heterocyclic moiety (e.g., hydantoin, oxazolidinone) that dictates solubility, pharmacokinetics, and spectrum.
Key Derivatives:
-
Nitrofurantoin: Contains a hydantoin side chain; concentrated in urine (UTI specific).
-
Furazolidone: Contains an oxazolidinone ring; broad-spectrum, used for GI infections/protozoa.
-
Nitrofurazone: The semicarbazone derivative; primarily topical.
Technical Synthesis Protocol: Nitrofurantoin
Rationale: This protocol illustrates the classic condensation pathway used to manufacture the nitrofuran core, linking the 5-nitrofuraldehyde "warhead" to the hydantoin carrier.
Reagents:
-
5-Nitro-2-furaldehyde diacetate (Precursor A)
-
1-Aminohydantoin sulfate (Precursor B)
-
Sulfuric acid / Acetic acid (Catalyst/Solvent)
Step-by-Step Workflow:
-
Hydrolysis: Dissolve 5-nitro-2-furaldehyde diacetate in dilute sulfuric acid/alcohol mixture. Heat to reflux to hydrolyze the diacetate protection, generating reactive 5-nitro-2-furaldehyde in situ.
-
Condensation: Add 1-aminohydantoin sulfate to the reaction vessel.
-
Reflux: Maintain reflux at ~85-95°C for 2–4 hours. The aldehyde carbonyl condenses with the primary amine of the hydantoin.
-
Precipitation: Cool the mixture to 4°C. The yellow crystalline product (Nitrofurantoin) precipitates.
-
Purification: Recrystallize from nitromethane or acetic acid to remove unreacted aldehyde.
-
QC: Verify structure via melting point (270–272°C dec) and HPLC purity (>98%).
Caption: Chemical synthesis pathway for Nitrofurantoin via acid-catalyzed condensation.
Mechanism of Action: The "Suicide" Prodrug
Nitrofurans are prodrugs that require reductive activation within the bacterial cell. This mechanism is distinct from standard enzyme inhibitors (like beta-lactams), making cross-resistance rare.
The Reductive Cascade
-
Entry: Passive diffusion into the bacterial cell.
-
Activation: Bacterial flavoproteins (Nitroreductases) reduce the 5-nitro group.
-
Type I Nitroreductases (NfsA, NfsB): Oxygen-insensitive. These perform a stepwise 2-electron reduction (Nitro
Nitroso Hydroxylamino). This is the primary bactericidal pathway. -
Type II Nitroreductases: Oxygen-sensitive. Perform 1-electron reduction to a nitro-anion radical. In aerobic conditions, this radical cycles back to the parent compound, generating superoxide anions (futile cycling).
-
-
Damage: The hydroxylamino intermediate is highly electrophilic. It covalently binds to bacterial DNA, RNA, and ribosomal proteins, causing strand breakage and inhibiting protein synthesis.
Caption: Reductive activation of nitrofurans by bacterial nitroreductases leading to cytotoxicity.
Toxicology and The Regulatory Collapse
The fall of nitrofurans from veterinary use is a case study in toxicology driving regulation.
The Carcinogenicity Link
In the 1980s and 90s, long-term bioassays in rodents revealed that nitrofurans (specifically furazolidone and furaltadone) were genotoxic and carcinogenic. The mechanism involves the same reductive activation that kills bacteria; mammalian cells can also reduce the nitro group (albeit less efficiently), leading to DNA adducts.
The "Bound Residue" Problem
Unlike many antibiotics that are excreted quickly, nitrofuran metabolites covalently bind to tissue proteins.
-
Implication: The parent drug disappears within hours (short half-life), but the tissue-bound metabolites persist for weeks or months.
-
Regulatory Response: Regulators realized that testing for the parent drug was futile. They mandated testing for the specific marker metabolites released from tissue proteins.
Timeline of Bans
-
1991 (USA): FDA withdraws approval for furazolidone/nitrofurazone in poultry/swine.[7][8]
-
1993/1995 (EU): The European Union implements a zero-tolerance ban on all nitrofurans in food-producing animals.
-
2002 (USA): FDA prohibits topical use in food animals after confirming residues could enter edible tissue.[7][8][9]
Caption: Chronology of nitrofuran discovery, usage, and subsequent regulatory bans.
Modern Residue Analysis: The Forensic Standard
Because the parent drugs are unstable, compliance monitoring relies on detecting the stable, tissue-bound metabolites. This requires a complex derivatization protocol.
The Marker Metabolites
| Parent Drug | Marker Metabolite | Abbreviation |
| Furazolidone | 3-amino-2-oxazolidinone | AOZ |
| Furaltadone | 3-amino-5-morpholinomethyl-2-oxazolidinone | AMOZ |
| Nitrofurantoin | 1-aminohydantoin | AHD |
| Nitrofurazone | Semicarbazide | SEM |
Protocol: LC-MS/MS Determination of Bound Metabolites
Rationale: This is the industry-standard "gold" method (e.g., EU Reference Method) to detect illegal use in seafood and meat.
Workflow:
-
Sample Prep: Homogenize tissue (shrimp/meat).
-
Acid Hydrolysis: Incubate with 1M HCl at 37°C for 16 hours.
-
Purpose: Breaks the covalent protein bonds, releasing the free amine metabolite (e.g., AOZ).
-
-
Derivatization: Add 2-Nitrobenzaldehyde (2-NBA) during hydrolysis.
-
Purpose: The free amine is small and hard to detect. 2-NBA reacts with it to form a larger, UV-active/MS-detectable nitrophenyl derivative (NPAOZ).
-
-
Extraction: Adjust pH to 7.4. Extract with ethyl acetate or use Solid Phase Extraction (SPE - HLB cartridges).
-
Detection (LC-MS/MS):
-
Mode: Electrospray Ionization Positive (ESI+).
-
Transitions: Monitor specific parent-to-daughter ion transitions (SRM) for the 2-NBA derivatives.
-
Limit of Quantification (LOQ): Typically 0.5 – 1.0 µg/kg (ppb).
-
References
-
Dodd, M.C. & Stillman, W.B. (1944). The in vitro bacteriostatic action of some simple furan derivatives. Journal of Pharmacology and Experimental Therapeutics, 82(1), 11-18.
-
Peterson, F.J., et al. (1979). The mechanism of nitrofurantoin toxicity. Journal of Biological Chemistry, 254(10), 4009-4014.
-
Vass, M., et al. (2008). Nitrofuran antibiotics: a review on the application, prohibition and residual analysis. Veterinarni Medicina, 53(9), 469-500.
-
US Food and Drug Administration (FDA). (2002).[7][8] New Animal Drugs; Nitrofurazone; Topical Nitrofurans; Extralabel Animal Drug Use; Order of Prohibition.[7][8][9][10] Federal Register, 67 FR 5470.
-
European Commission. (2003).[11] Commission Decision 2003/181/EC amending Decision 2002/657/EC as regards the setting of minimum required performance limits (MRPLs) for certain residues in food of animal origin. Official Journal of the European Union.[12]
-
McCalla, D.R. (1983).[11] Mutagenicity of nitrofuran derivatives: Review. Environmental Mutagenesis, 5(6), 745-765.
Sources
- 1. CN108069944B - Preparation method of nitrofurantoin - Google Patents [patents.google.com]
- 2. Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furazolidone synthesis - chemicalbook [chemicalbook.com]
- 4. CN101450944A - Furazolidone synthesis and purification method - Google Patents [patents.google.com]
- 5. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Nitro-Laterally Substituted Azomethine Derivatives; Synthesis, Mesomorphic and Computational Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. govinfo.gov [govinfo.gov]
- 8. avma.org [avma.org]
- 9. Federal Register :: Request Access [unblock.federalregister.gov]
- 10. Nitrofuran ban in effect | American Veterinary Medical Association [avma.org]
- 11. agriculturejournals.cz [agriculturejournals.cz]
- 12. Joint FAO/WHO Technical Workshop on Residues of Veterinary Drugs without ADI/MRL - Bangkok, 24 26 August 2004 [fao.org]
An In-depth Technical Guide to the Electrochemical Properties of Nitroaromatic Compounds
This guide provides a comprehensive exploration of the electrochemical properties of nitroaromatic compounds (NACs), tailored for researchers, scientists, and professionals in drug development. It delves into the core principles governing their redox behavior, the intricate mechanisms of their electrochemical reduction, and the advanced analytical techniques used for their characterization. This document is designed to serve as a practical and theoretical resource, bridging fundamental concepts with field-proven applications.
Introduction: The Dual Nature of Nitroaromatic Compounds
Nitroaromatic compounds are a significant class of organic molecules characterized by one or more nitro groups (–NO₂) attached to an aromatic ring.[1][2] The strong electron-withdrawing nature of the nitro group, a result of both resonance and inductive effects, imparts unique chemical and electronic properties to these molecules.[1] This makes them highly versatile, with applications ranging from pharmaceuticals and dyes to explosives and pesticides.[1][3][4]
However, the very properties that make NACs useful also contribute to their biological activity and, in many cases, their toxicity.[1][2][5][6] The bioreduction of the nitro group is a central mechanism in both the therapeutic action of nitroaromatic drugs and their potential for mutagenicity and carcinogenicity.[1][3] Understanding the electrochemical behavior of these compounds is, therefore, paramount for harnessing their benefits while mitigating their risks.
Fundamental Electrochemical Behavior of Nitroaromatic Compounds
The electrochemistry of nitroaromatic compounds is dominated by the reduction of the nitro group. This process is complex and highly dependent on the experimental conditions, particularly the pH of the medium.[7][8] The reduction can proceed through a series of single- or multi-electron transfer steps, leading to a variety of intermediates and final products.
The initial and often rate-determining step in the electrochemical reduction of a nitroaromatic compound is a one-electron transfer to form a nitro anion radical (ArNO₂⁻•).[1][9][10] The stability and subsequent reactivity of this radical anion are crucial in determining the overall reduction pathway.[9]
In aprotic media, the nitro anion radical can be stable and its formation can be observed as a reversible one-electron wave in cyclic voltammetry.[9] However, in protic media, such as aqueous solutions, the radical anion is typically short-lived and undergoes further reduction and protonation steps.
Mechanistic Pathways of Nitroaromatic Compound Reduction
The electrochemical reduction of nitroaromatic compounds in aqueous media generally proceeds through a multi-electron, multi-proton process.[4] The complete reduction of a nitro group to an amino group is a six-electron, six-proton process. However, intermediate products are often observed, and the specific pathway can be influenced by factors such as pH, electrode material, and the molecular structure of the compound.
A generalized pathway for the electrochemical reduction of a nitroaromatic compound (ArNO₂) is as follows:
-
Formation of the Nitroso Intermediate: The initial nitro anion radical is protonated and undergoes further reduction in a two-electron, two-proton step to form the corresponding nitrosoaromatic compound (ArNO).[8]
-
Formation of the Hydroxylamine Intermediate: The nitrosoaromatic compound is more easily reduced than the parent nitroaromatic compound.[8] It rapidly accepts two more electrons and two protons to form the N-arylhydroxylamine (ArNHOH).[8][11]
-
Formation of the Amino Product: The final step is the two-electron, two-proton reduction of the N-arylhydroxylamine to the corresponding aromatic amine (ArNH₂).[8]
The overall four-electron reduction to the hydroxylamine is often observed as a single, irreversible wave in techniques like cyclic voltammetry in aqueous media.[7] The hydroxylamine can then be further reduced to the amine at more negative potentials.[12]
Visualization of the Electrochemical Reduction Pathway
Caption: Generalized pathway for the electrochemical reduction of a nitroaromatic compound.
Structure-Property Relationships in Nitroaromatic Electrochemistry
The ease of reduction of a nitroaromatic compound, quantified by its reduction potential, is significantly influenced by its molecular structure. The presence of other substituents on the aromatic ring can either facilitate or hinder the acceptance of an electron by the nitro group.
-
Electron-Withdrawing Groups (EWGs): Substituents such as additional nitro groups, halogens, or carbonyl groups withdraw electron density from the aromatic ring. This stabilizes the resulting nitro anion radical and makes the compound easier to reduce (i.e., the reduction occurs at a less negative potential).[5] For instance, trinitrotoluene (TNT) is more easily reduced than dinitrotoluene (DNT), which in turn is more easily reduced than nitrotoluene.[13][14]
-
Electron-Donating Groups (EDGs): Substituents like amino or hydroxyl groups donate electron density to the aromatic ring, destabilizing the nitro anion radical and making the compound more difficult to reduce (i.e., the reduction occurs at a more negative potential).
This relationship between structure and reduction potential is a cornerstone of quantitative structure-activity relationship (QSAR) studies for nitroaromatic compounds, linking their electrochemical properties to their biological activities and toxicities.[5][15][16]
Table of Reduction Potentials for Representative Nitroaromatic Compounds
| Compound | Number of Nitro Groups | Other Substituents | First Reduction Peak Potential (Ep,c vs. NHE) |
| Nitrobenzene | 1 | None | - |
| Metronidazole | 1 | Imidazole ring | -645 mV[17] |
| Nitrofural | 1 | Furan ring | - |
| 2,4-Dinitrotoluene (DNT) | 2 | Methyl | - |
| 2,4,6-Trinitrotoluene (TNT) | 3 | Methyl | - |
Note: The exact reduction potentials can vary depending on the experimental conditions (pH, solvent, electrode, etc.). The values provided are for comparative purposes.
Key Analytical Techniques and Experimental Protocols
Several electrochemical techniques are employed to study the redox properties of nitroaromatic compounds. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are among the most common and powerful methods.[7][13][14][18][19]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an excellent technique for initial investigations of the redox behavior of nitroaromatic compounds.[7] It provides information on the reduction potentials, the number of electrons transferred in each step, and the reversibility of the redox processes. A typical cyclic voltammogram of a nitroaromatic compound in an aqueous medium shows an irreversible cathodic peak corresponding to the reduction of the nitro group.[7]
-
Preparation of the Electrolyte Solution: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0) in deionized water.
-
Preparation of the Analyte Solution: Dissolve the nitroaromatic compound in the electrolyte solution to the desired concentration (e.g., 1 mM). If the compound has low aqueous solubility, a co-solvent such as ethanol or dimethylformamide may be used, but its effect on the electrochemistry should be considered.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.[20][21]
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the initial potential to a value where no faradaic reaction occurs (e.g., 0 V).
-
Set the switching potential to a value sufficiently negative to observe the reduction of the nitro group (e.g., -1.2 V).
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the potential scan and record the resulting voltammogram.
-
-
Data Analysis: Analyze the voltammogram to determine the peak potential (Ep) and peak current (Ip) for the reduction of the nitroaromatic compound.
Visualization of a Typical Experimental Workflow for CV
Sources
- 1. scielo.br [scielo.br]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism | Scilit [scilit.com]
- 4. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Electrochemical sensing of nitro-aromatic explosive compounds using silver nanoparticles modified electrochips - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Electrochemical sensing of nitro-aromatic explosive compounds using silver nanoparticles modified electrochips - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Structure-activity relationships in the free-radical metabolism of xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative structure-activity relationships in two-electron reduction of nitroaromatic compounds by Enterobacter cloacae NAD(P)H:nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pharmacopeia.cn [pharmacopeia.cn]
- 21. faculty.uml.edu [faculty.uml.edu]
The 5-Nitro-2-Furyl Pharmacophore: A Toxicological Deep Dive
Topic: Toxicology Profile of 5-Nitro-2-Furyl Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The 5-nitro-2-furyl moiety (5-nitrofuran) represents a classic "structural alert" in medicinal chemistry. Historically utilized for its potent broad-spectrum antibacterial and antiprotozoal properties (e.g., Nitrofurantoin, Nitrofurazone), this pharmacophore is now heavily scrutinized due to a complex toxicology profile characterized by mutagenicity, carcinogenicity, and oxidative stress.
For drug developers, the 5-nitrofuran ring acts as a "bioreductive warhead." Its efficacy and toxicity are inextricably linked to the same mechanism: enzymatic reduction of the nitro group. This guide deconstructs the bioactivation pathways, structure-activity relationships (SAR), and validation protocols necessary to assess risks associated with this chemical class.
Molecular Mechanisms of Toxicity[1]
The toxicity of 5-nitrofurans is not intrinsic to the parent molecule but is driven by metabolic bioactivation . The electron-withdrawing nitro group at the 5-position renders the furan ring susceptible to enzymatic reduction by cellular nitroreductases (NTRs).
The Dual-Pathway Bioactivation Model
Understanding the dichotomy between Type I and Type II nitroreduction is critical for interpreting toxicological data.
-
Type I Reduction (Oxygen-Insensitive): Performed by bacterial NTRs and mammalian enzymes (e.g., xanthine oxidase, cytosolic NTRs). This involves stepwise 2-electron transfers, generating highly reactive electrophiles (nitroso and hydroxylamine intermediates) capable of covalent binding to DNA and proteins.
-
Type II Reduction (Oxygen-Sensitive): Performed by mammalian microsomal NADPH-cytochrome P450 reductase. This involves a single-electron transfer to form a nitro anion radical . In aerobic conditions, this radical donates an electron to molecular oxygen, regenerating the parent compound and producing a superoxide anion (
). This "redox cycling" leads to severe oxidative stress without net metabolism of the drug.
Visualization: The Bioactivation Cascade
Figure 1: The dual-pathway metabolism of 5-nitrofurans. Type I leads to genotoxicity via adducts; Type II leads to cytotoxicity via oxidative stress.
Structure-Activity Relationships (SAR)[2][3][4]
The mutagenic potency of 5-nitrofurans is highly sensitive to the substituent at the 2-position of the furan ring. The electronic nature of this substituent influences the reduction potential (
| Structural Feature | Effect on Toxicity | Mechanistic Basis |
| 5-Nitro Group | Essential | Removal or shift to the 4-position abolishes mutagenicity in Ames strains TA98/TA100. |
| 2-Position Substituent | Modulatory | Electron-withdrawing groups (e.g., -CHO, -CN) increase reduction potential, facilitating enzymatic reduction and increasing mutagenicity. |
| Furan Ring | Facilitative | The diene character of the furan ring allows for resonance stabilization of the nitro anion radical, making it easier to reduce than corresponding nitrobenzenes. |
| Planarity | Promotional | Planar molecules intercalate DNA more effectively, stabilizing the non-covalent complex prior to adduct formation. |
Experimental Protocols
To rigorously assess the toxicological liability of a new 5-nitro-2-furyl candidate, standard assays must be modified to account for the specific bioactivation mechanisms described above.
Protocol A: Reductive Bioactivation & Reactive Metabolite Trapping
Objective: Determine if the compound generates reactive electrophiles (nitroso/hydroxylamine) in a mammalian system. Self-Validation: Use Nitrofurantoin as a positive control and Furosemide (furan without nitro) as a negative control.
Materials:
-
Rat Liver Microsomes (RLM) (1 mg/mL protein)
-
NADPH regenerating system
-
Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC) (5 mM)
-
Anaerobic Chamber (or Argon purging)
Workflow:
-
Preparation: Prepare reaction mixture in phosphate buffer (pH 7.4).
-
Group 1 (Aerobic): Open air incubation.
-
Group 2 (Anaerobic): Purge buffer with Argon for 10 mins; incubate in sealed vials.
-
-
Initiation: Add Test Compound (10 µM) and initiate with NADPH.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Trapping: The GSH/NAC will attack the electrophilic nitroso/hydroxylamine intermediates, forming stable adducts.
-
Termination: Quench with ice-cold acetonitrile. Centrifuge to remove protein.
-
Analysis: LC-MS/MS analysis looking for [M + GSH/NAC] adducts.
-
Causality Check: If adducts are observed only or predominantly in anaerobic conditions, it confirms Type I nitroreduction is the primary activation pathway.
-
Protocol B: Differential Ames Test (Nitroreductase Dependence)
Objective: Distinguish between direct-acting mutagenicity and nitroreductase-dependent mutagenicity.
Workflow Visualization:
Figure 2: Differential Ames testing strategy. A drop in mutagenicity in NR (nitroreductase-deficient) strains confirms the nitro group is the toxophore.
Methodology Steps:
-
Strain Selection: Use S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution). Parallelly use TA98NR and TA100NR (nitroreductase deficient).
-
Dosing: 5-point dose-response (e.g., 0.1 to 100 µ g/plate ).
-
Metabolic Activation: Perform with and without S9 fraction.
-
Note: Nitrofurans are often direct-acting mutagens in standard strains because bacterial NTRs activate them. Adding S9 may actually decrease mutagenicity by metabolizing the compound via Type II pathways (detoxification) or binding reactive metabolites to S9 proteins before they reach bacterial DNA.
-
-
Interpretation:
-
Positive in TA98/100 + Negative in TA98NR/100NR = Classic Nitrofuran Mutagenicity .
-
Regulatory & Clinical Implications
The "Zero Tolerance" Policy
Due to the formation of protein-bound tissue residues (detected as AOZ, AMOZ, SEM, AHD), nitrofurans (e.g., Nitrofurazone, Furazolidone) are banned in food-producing animals in the EU, USA, and China. These bound residues can persist for weeks, acting as a reservoir of potential carcinogens.
Drug Development Decision Matrix
If your lead candidate contains a 5-nitro-2-furyl group:
-
Genotoxicity Screen: If positive in Ames (highly likely), the compound is generally a "No-Go" for non-life-threatening indications.
-
Risk/Benefit: For terminal conditions (e.g., multidrug-resistant tuberculosis or Chagas disease), the risk may be acceptable. (Example: Nifurtimox).[1]
-
Mitigation: Attempt to replace the nitro group with a nitrile (-CN) or acetyl (-COCH3) group to maintain electron withdrawal while eliminating the nitroreduction liability.
References
-
National Toxicology Program (NTP). (1989).[2] Toxicology and Carcinogenesis Studies of Nitrofurantoin in F344/N Rats and B6C3F1 Mice.[2] Technical Report Series No. 341.[2] [Link]
-
International Agency for Research on Cancer (IARC). (1990).[2] Nitrofurantoin.[2][3][4][5][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 50.[2] [Link]
-
McCalla, D. R. (1983). Mutagenicity of nitrofuran derivatives: Review. Environmental Mutagenesis, 5(5), 745–765. [Link]
-
Vass, M., et al. (2008). Nitroreductive metabolic activation of some carcinogenic nitro heterocyclic food contaminants in rat mammary tissue cellular fractions.[6] Food and Chemical Toxicology, 46(2). [Link]
-
Ho, Y. S., et al. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs.[8][9] Current Drug Metabolism, 7(8). [Link]
Sources
- 1. Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbio.princeton.edu [molbio.princeton.edu]
- 5. Mutagenicity studies of a carcinogenic nitrofuran and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroreductive metabolic activation of some carcinogenic nitro heterocyclic food contaminants in rat mammary tissue cellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA damage and prophage induction and toxicity of nitrofurantoin in Escherichia coli and Vibrio cholerae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure Elucidation of Nitrofuran Derivatives
Executive Summary
Nitrofuran derivatives (e.g., nitrofurantoin, furazolidone, nitrofurazone) represent a class of antimicrobials characterized by a 5-nitro-2-furaldehyde core.[1][2] While their efficacy against Gram-negative and Gram-positive bacteria is well-documented, their structural elucidation is complicated by two factors: the strong electron-withdrawing nature of the nitro group (
This guide provides a high-level technical workflow for the structural characterization of these derivatives, moving from bulk property verification to sub-molecular elucidation. It is designed for medicinal chemists and analytical scientists requiring robust, self-validating protocols.
Phase 1: The Chemical Scaffold & Preliminary Screening
The pharmacophore is defined by the 5-nitrofuran ring coupled via an azomethine (
Core Structure:
Purity & Solubility Profiling
Before advanced spectroscopy, purity must be established to prevent metabolite interference.
-
Solubility: Nitrofurans are notoriously insoluble in water and non-polar organic solvents. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the solvents of choice for analytical prep.
-
TLC Visualization: Due to the conjugated nitro group, these compounds are often yellow/orange. They quench UV fluorescence at 254 nm.
-
Expert Insight: Avoid prolonged exposure to UV lamps during TLC visualization; nitrofurans undergo nitro-nitrite rearrangement under UV light, creating "ghost" spots.
-
Phase 2: Spectroscopic Fingerprinting (IR & UV-Vis)
Infrared Spectroscopy (FT-IR)
The nitro group provides the most diagnostic bands. In 5-nitrofuran derivatives, the
| Functional Group | Vibration Mode | Wavenumber ( | Diagnostic Value |
| Stretching | High. Strong, broad band. | ||
| Stretching | High. Sharp, distinct band. | ||
| Azomethine ( | Stretching | Medium. Confirms side-chain linkage. | |
| Furan Ring | Ring Breathing | Medium. Characteristic of the heterocycle. |
UV-Visible Spectroscopy
The conjugation system extends from the nitro group through the furan ring to the imine bond.
-
Bathochromic Shift: The strong electron-withdrawing
group causes a significant red shift. -
Key Absorbance: Typically
at 360–380 nm (Transitions: and ). -
Protocol Note: All UV solutions must be prepared in amber volumetric flasks.
Phase 3: Advanced Structural Elucidation (NMR & MS)
This phase confirms the substitution pattern and stereochemistry.
Nuclear Magnetic Resonance (NMR)
The 5-nitrofuran ring has only two protons (
Solvent Selection: DMSO-
-
H-3 (Furan):
7.5 – 7.9 ppm (Doublet). Deshielded by the adjacent nitro group. -
H-4 (Furan):
7.1 – 7.4 ppm (Doublet). -
Coupling Constant (
): The vicinal coupling on the furan ring is characteristically small, typically 3.5 – 4.0 Hz . This distinguishes it from benzene derivatives where is ~8 Hz. -
Azomethine Proton (
): Singlet at 8.3 – 8.7 ppm. This confirms the integrity of the hydrazone linkage.
-
C-2 (Ipso to imine): ~150 ppm.
-
C-5 (Ipso to nitro): ~152 ppm (Often weak due to lack of NOE and coupling to quadrupole
). -
C-3/C-4: 110 – 118 ppm.
Mass Spectrometry (MS)
Nitrofurans exhibit complex fragmentation. The primary ionization mode is Electrospray Ionization (ESI) in Positive Mode (
Workflow Diagram: Elucidation Logic
Figure 1: Logical workflow for the structural determination of nitrofuran derivatives.
Fragmentation Pathways
Understanding degradation is vital for identifying metabolites (like AOZ or SEM) in biological matrices.
-
Loss of
: Characteristic neutral loss of 46 Da. -
Furan Ring Opening: The high energy of the nitro group often leads to the cleavage of the furan ring, generating open-chain nitrile or alkyne fragments.
-
N-N Cleavage: Separation of the furan scaffold from the side chain (R).
Phase 4: Experimental Protocol (Photostability & Degradation)
Nitrofurans are photosensitive. In drug development, distinguishing between metabolic degradation and photolytic degradation is critical.
Protocol: Controlled Photolysis Assay
Objective: Determine the half-life (
-
Preparation:
-
Prepare a 10
g/mL stock solution of the nitrofuran derivative in 50:50 Acetonitrile:Water (buffered to pH 7.4). -
Control Group: Wrap volumetric flask in aluminum foil immediately.
-
Test Group: Transfer to clear quartz cuvettes.
-
-
Irradiation:
-
Expose Test Group to a UV source (365 nm) or simulated daylight (Xenon arc) for time points: 0, 15, 30, 60, 120 mins.
-
-
Analysis:
-
Inject both groups into HPLC-DAD-MS.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).
-
Mobile Phase: Gradient 10%
90% ACN in 0.1% Formic Acid.
-
-
Validation Criteria:
-
The Control Group must show < 2% degradation over 120 mins.
-
The Test Group will likely show the formation of the syn-isomer (early stage) followed by nitro-nitrite rearrangement products (late stage).
-
Pathway Diagram: Photolytic Degradation
Figure 2: The primary photolytic degradation pathway of nitrofurans, leading to isomerization and eventual de-nitration.
References
-
Vass, M. et al. (2008). Photochemical stability of nitrofurantoin and its derivatives. Journal of Pharmaceutical and Biomedical Analysis. Link
-
European Food Safety Authority (EFSA). (2015). Scientific Opinion on nitrofurans and their metabolites in food. EFSA Journal. Link
-
Patel, R. et al. (2019). Structural and Reactivity Analyses of Nitrofurantoin–4-dimethylaminopyridine Salt Using Spectroscopic and Density Functional Theory Calculations. MDPI Crystals. Link
-
Agilent Technologies. (2010). Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS. Application Note. Link
-
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Link
Sources
Methodological & Application
Application Note: Advanced Characterization and Therapeutic Evaluation of Nitrofurans
Strategic Overview: The Renaissance of Nitrofurans
In the current era of antimicrobial resistance (AMR), nitrofurans (e.g., nitrofurantoin, furazolidone, nitrofurazone) have experienced a clinical renaissance. Unlike beta-lactams or fluoroquinolones, which target single specific enzymes, nitrofurans act as "prodrugs" that, upon activation, generate multiple reactive intermediates.[1] This "multiple-hit" mechanism imposes a high fitness cost on resistance development, making them invaluable against multidrug-resistant (MDR) uropathogens, including ESBL-producing Enterobacteriaceae.
However, their application in drug development requires rigorous control of specific variables—namely pH-dependent efficacy , solubility constraints , and metabolic toxicity . This guide outlines the precise protocols for evaluating nitrofuran efficacy, validating their mechanism of action, and screening for safety biomarkers.
Mechanism of Action & Visual Logic
To effectively deploy nitrofurans, one must understand that the parent compound is biologically inert. It requires reduction by bacterial flavoproteins (nitroreductases).[1][2]
Figure 1: Nitrofuran Activation and Lethality Pathway
Caption: Stepwise reduction of nitrofurans by nfsA/nfsB generates electrophiles that damage DNA and proteins.
Application Note 1: In Vitro Efficacy Profiling (MIC/MBC)
Challenge: Nitrofurantoin is poorly soluble in water and its antimicrobial activity is highly pH-dependent.[3] Standard Mueller-Hinton Broth (MHB) often has a pH of 7.2–7.4, which can artificially elevate MIC values, masking the drug's true potency in the urinary tract (typically pH 5.5–6.0).
Protocol: pH-Adjusted Broth Microdilution
Materials:
-
Solvent: Dimethyl sulfoxide (DMSO).[4][5] Note: Do not use water or ethanol for stock solutions.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]
-
Buffer: 1M MES buffer (for acidic pH adjustment).
Step-by-Step Workflow:
-
Stock Preparation (Critical Step):
-
Weigh 10 mg of Nitrofurantoin powder.[4]
-
Dissolve in 1 mL of 100% DMSO to achieve a 10,000 µg/mL stock.
-
Expert Insight: Nitrofurans are light-sensitive. Perform all weighing and dissolution in amber tubes or low-light conditions.
-
-
Media pH Adjustment:
-
Split CAMHB into two aliquots.
-
Aliquot A (Standard): Adjust to pH 7.3 ± 0.1.
-
Aliquot B (Physiological/Urinary): Buffer with 100 mM MES and adjust pH to 5.5.
-
Rationale: Efficacy against E. coli is significantly higher at pH 5.5 due to increased lipophilicity and bacterial uptake at acidic pH [1, 2].
-
-
Dilution Series:
-
Dilute the DMSO stock 1:100 in the respective CAMHB to obtain a working solution of 100 µg/mL (1% DMSO final).
-
Perform serial 2-fold dilutions in 96-well plates. Final test range: 0.25 – 64 µg/mL.
-
-
Incubation & Readout:
-
Inoculate with
CFU/mL of test organism (e.g., E. coli ATCC 25922). -
Incubate at 35°C for 16–20 hours.
-
Valid Result: The MIC is the lowest concentration showing no visible growth.[4]
-
Data Interpretation Table:
| Organism | Typical MIC (pH 7.3) | Typical MIC (pH 5.5) | Clinical Breakpoint (S/R) |
| E. coli | 16 – 32 µg/mL | 4 – 8 µg/mL | ≤ 32 / ≥ 128 |
| E. faecalis | 16 – 32 µg/mL | 8 – 16 µg/mL | ≤ 32 / ≥ 128 |
| Klebsiella spp. | 32 – 64 µg/mL | 16 – 32 µg/mL | ≤ 32 / ≥ 128 |
| Proteus spp. | > 128 µg/mL (Intrinsic R) | > 128 µg/mL | Resistant |
Application Note 2: Mechanistic Validation (Nitroreductase Assay)
Challenge: Confirming if a resistant isolate has acquired resistance via nfsA/nfsB loss-of-function mutations.
Protocol: Spectrophotometric Reductase Assay
This assay measures the rate at which bacterial lysates reduce a nitrofuran substrate (Nitrofurazone is preferred for this assay due to its clear absorbance peak).
-
Cell Lysate Preparation:
-
Grow bacteria to mid-log phase (
). -
Pellet cells and wash twice with 50 mM Tris-HCl (pH 7.0).
-
Sonicate on ice (3 x 10s pulses). Centrifuge at 15,000 x g for 20 min at 4°C. Collect supernatant.
-
-
Reaction Setup:
-
Cuvette A (Blank): 50 mM Tris-HCl + 0.1 mM NADPH.
-
Cuvette B (Test): 50 mM Tris-HCl + 0.1 mM NADPH + 0.1 mM Nitrofurazone .[6]
-
-
Kinetic Measurement:
-
Calculation:
-
Specific Activity (U/mg) =
-
(Extinction coeff. of Nitrofurazone) =
.[6]
-
Validation Logic:
-
Wild Type (nfsA+): Rapid decrease in Abs400 (High specific activity).
-
Resistant Mutant (nfsA-): Negligible change in Abs400.
Application Note 3: Toxicology & Residue Analysis (AOZ/AMOZ)
Challenge: Nitrofurans are rapidly metabolized in vivo (half-life < 20 mins), making parent drug detection impossible in tissue.[10] However, they form stable protein-bound metabolites that are mutagenic. For drug development, screening for these metabolites is a critical safety gate [4].
Figure 2: Metabolite Detection Workflow
Caption: Workflow for detecting protein-bound nitrofuran metabolites (AOZ, AMOZ) via acid hydrolysis and 2-NBA derivatization.
Protocol: LC-MS/MS Detection of Bound Metabolites[10][11][12]
Target Analytes:
-
AOZ (3-amino-2-oxazolidinone) – Marker for Furazolidone.[11]
-
AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) – Marker for Furaltadone.[11]
-
AHD (1-aminohydantoin) – Marker for Nitrofurantoin.[10]
Step-by-Step:
-
Hydrolysis & Derivatization:
-
Homogenize 1.0 g of tissue (or 1 mL plasma).
-
Add 4 mL deionized water + 0.5 mL 1M HCl.
-
Add 100 µL of 50 mM 2-Nitrobenzaldehyde (2-NBA) in DMSO.
-
Purpose: The acid releases the bound metabolite from the protein; 2-NBA immediately reacts with the free amine to form a stable nitrophenyl derivative (NPA-AOZ) [5].
-
Incubate at 37°C overnight (16 hours).
-
-
Extraction:
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 3µm).
-
Ionization: ESI Positive Mode.
-
Transitions (Quantification):
-
NPA-AOZ: m/z 236.1
134.1 -
NPA-AHD: m/z 249.1
134.0
-
-
References
-
Huttner, A., et al. (2015). Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Fransen, F., et al. (2017). Pharmacodynamics of nitrofurantoin at different pH levels against pathogens involved in urinary tract infections. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Whiteway, J., et al. (1998). Oxygen-Insensitive Nitroreductases: Analysis of the Roles of nfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives in Escherichia coli. Journal of Bacteriology. Available at: [Link]
-
USDA Food Safety and Inspection Service. (2010).[11] Screening and Confirmation of Nitrofuran Metabolites by LC-MS/MS. Laboratory Guidebook. Available at: [Link]
-
Vass, M., et al. (2008). Nitrofurans: Antibiotic residues in food.[10] Encyclopedia of Food Safety. Available at: [Link]
Sources
- 1. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
- 2. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. repub.eur.nl [repub.eur.nl]
- 6. journals.asm.org [journals.asm.org]
- 7. The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nih.org.pk [nih.org.pk]
- 9. Nitrofurantoin: Preferred Empiric Therapy for Community-Acquired Lower Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. fsis.usda.gov [fsis.usda.gov]
- 12. preprints.org [preprints.org]
- 13. fda.gov [fda.gov]
"protocol for assessing biofilm inhibition by nitro compounds"
Application Note: Protocol for Assessing Biofilm Inhibition by Nitro Compounds
Strategic Overview
Nitro compounds (e.g., nitroimidazoles, nitrofurans, and novel nitric oxide donors) represent a critical class of anti-biofilm agents. Their mechanism often involves the generation of Reactive Nitrogen Species (RNS) or interference with bacterial redox potential. However, these physicochemical properties present unique challenges in assay design:
-
Solubility: Many nitro-aromatics are hydrophobic, requiring organic solvents (DMSO) that can independently affect biofilm structure.
-
Interference: The redox activity of the nitro group can interfere with standard metabolic dyes (e.g., XTT, MTT), leading to false "viability" signals.
-
Photosensitivity: Nitro compounds can be liable to photodegradation, requiring light-protected workflows.
This guide provides a validated workflow to determine the Minimum Biofilm Inhibitory Concentration (MBIC) , distinguishing it from the Minimum Biofilm Eradication Concentration (MBEC).
Pre-Experimental Considerations
Compound Preparation (Critical Step)
-
Solvent: Dissolve nitro compounds in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Working Solution: Dilute into the assay media such that the final DMSO concentration is ≤ 0.5% (v/v) .
-
Why? DMSO concentrations >1% can dissolve extracellular polymeric substances (EPS) or inhibit bacterial growth, confounding results.
-
-
Stability: Store stocks in amber vials or wrap tubes in aluminum foil. Nitro groups can degrade into amines or nitrosamines upon UV exposure, altering potency.
Strain Selection & Media
-
Media: Use M63 Minimal Media (supplemented with MgSO₄ and glucose) or Tryptic Soy Broth (TSB) + 1% Glucose.
-
Expert Insight: Glucose supplementation triggers robust biofilm formation in Staphylococci and Pseudomonas, maximizing the assay window.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound preparation to dual-readout analysis (Biomass vs. Viability).
Caption: Figure 1. Dual-path workflow for assessing nitro compounds. The split path ensures differentiation between biomass removal and metabolic inhibition.
Protocol A: MBIC Determination via Crystal Violet (Biomass)
This assay quantifies the total biofilm mass (cells + EPS matrix). It is the gold standard for high-throughput screening.[1]
Materials:
-
96-well flat-bottom polystyrene plates (Tissue culture treated).
-
Crystal Violet (CV) solution: 0.1% (w/v) in water.[2]
-
Solubilization Buffer: 30% Acetic Acid or 95% Ethanol.
Procedure:
-
Plate Setup:
-
Add 100 µL of standardized bacterial inoculum (
CFU/mL) to experimental wells. -
Add 100 µL of the test compound (2x concentration) to reach the final desired concentration.
-
Controls (Mandatory):
-
Growth Control:[3] Bacteria + Media + Solvent (0.5% DMSO).
-
Sterility Control: Media only.
-
Compound Blank: Media + Compound (Highest Conc.) (Checks if the compound stains the plastic).
-
-
-
Incubation: Seal with parafilm (to prevent evaporation/edge effect) and incubate at 37°C for 24 hours under static conditions.
-
Washing (The "O'Toole" Method):
-
Staining:
-
Destaining:
-
Solubilization:
-
Add 125 µL of 30% Acetic Acid to each well.[2] Incubate 15 minutes.
-
-
Quantification:
-
Transfer 100 µL to a fresh plate (to avoid reading scratches on the original plate).
-
Measure Absorbance (
).[8]
-
Protocol B: Metabolic Viability via XTT (Nitro-Optimized)
Critical Warning: Nitro compounds can chemically reduce tetrazolium salts (XTT/MTT), causing a false-positive color change even if bacteria are dead. This protocol includes a specific "Abiotic Control" to correct for this.
Materials:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).[9]
-
Menadione (Electron coupler).
Procedure:
-
Biofilm Formation: Follow Steps 1–3 from Protocol A (Grow and Wash).[5]
-
Reagent Prep:
-
Prepare XTT (1 mg/mL in PBS). Filter sterilize.
-
Prepare Menadione (10 mM in Acetone).
-
Working Solution: Mix 10 mL XTT + 1 µL Menadione.
-
-
Assay:
-
Add 200 µL of fresh PBS to washed wells.
-
Add 50 µL of XTT/Menadione Working Solution.
-
-
Incubation: Incubate in the dark (nitro compounds + XTT are light sensitive) for 2–4 hours at 37°C.
-
Quantification:
-
Centrifuge the plate (1000 x g, 5 min) to pellet any detached cells.
-
Transfer 100 µL supernatant to a fresh plate.
-
Measure Absorbance (
).[8]
-
Correction Calculation:
Data Analysis & Interpretation
Calculating MBIC
The MBIC is defined as the lowest concentration yielding an inhibition of biofilm formation
Mechanism of Action Visualization
Understanding why the inhibition occurs is crucial for the discussion section of your research.
Caption: Figure 2. Pharmacodynamics of nitro compounds. Activation by bacterial nitroreductases generates toxic radical species that disrupt biofilm maintenance.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| High Background Staining | Inadequate washing or plastic binding. | Use the submersion wash method.[2][3] Include a "Compound Only" well to subtract intrinsic compound color. |
| Edge Effect | Evaporation in outer wells. | Do not use the perimeter wells for data; fill them with sterile water. |
| XTT Signal in "Dead" Wells | Chemical reduction by nitro group. | CRITICAL: Subtract the OD of the Abiotic Control (Compound + XTT, no cells). |
| Precipitation | Compound insolubility. | Check the "Compound Blank" well for turbidity. If cloudy, the MBIC is invalid; lower the concentration or increase DMSO (max 1%). |
References
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
-
Peterson, S. B., et al. (2011). The MBEC Assay: For High-Throughput Screening of Anti-Biofilm Molecules.[2] Methods in Molecular Biology, 787, 137-145. [Link]
-
Barraud, N., et al. (2006). Nitric oxide signaling in Pseudomonas aeruginosa biofilms mediates phosphodiesterase activity, decreased cyclic di-GMP levels, and enhanced dispersal. Journal of Bacteriology, 188(21), 7344–7353. [Link]
-
Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. ableweb.org [ableweb.org]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Confirmatory Analysis of Nitrofuran Metabolites in Food Matrices
Abstract
This application note provides a detailed and robust analytical method for the detection and quantification of banned nitrofuran antibiotic metabolites in various food-producing animal tissues, such as poultry, seafood, and pork. Due to the rapid in-vivo metabolism of parent nitrofuran drugs, regulatory monitoring focuses on their stable, tissue-bound metabolites: 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM).[1][2] The use of nitrofurans in food-producing animals is prohibited in many jurisdictions, including the European Union and the United States, due to concerns about their carcinogenic and mutagenic potential.[3][4] This protocol employs a well-established methodology based on acid hydrolysis to release the protein-bound metabolites, followed by derivatization with 2-nitrobenzaldehyde (2-NBA), and subsequent analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] The method described herein is designed to meet and exceed the stringent Minimum Required Performance Limits (MRPL) set by regulatory bodies, ensuring high sensitivity and specificity for confirmatory analysis.[8][9]
Introduction: The Rationale for Metabolite Monitoring
Nitrofuran antibiotics, including furazolidone, furaltadone, nitrofurantoin, and nitrofurazone, are rapidly metabolized in animals, with biological half-lives of only a few hours.[1][3] This makes direct detection of the parent compounds in edible tissues impractical for monitoring their illegal use.[10] However, their metabolites become covalently bound to tissue proteins, where they can persist for extended periods.[3][10] This stability makes them ideal markers of nitrofuran administration.[3] Consequently, analytical methods focus on the detection of these specific, stable metabolites to enforce the zero-tolerance policy for these banned substances.[10]
The primary metabolites corresponding to the parent drugs are:
-
Furazolidone → 3-amino-2-oxazolidinone (AOZ )
-
Furaltadone → 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ )
-
Nitrofurantoin → 1-aminohydantoin (AHD )
-
Nitrofurazone → Semicarbazide (SEM )
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this analysis, offering unparalleled sensitivity and selectivity, which is crucial for detecting residues at sub-µg/kg levels in complex biological matrices.[1][5][11]
The Pivotal Role of Derivatization
Direct analysis of the nitrofuran metabolites by LC-MS/MS is challenging due to their low molecular weights and poor ionization efficiency, which can lead to poor sensitivity and interference from matrix components.[3] To overcome this, a critical derivatization step is employed using 2-nitrobenzaldehyde (2-NBA).[3][6] During an acid hydrolysis step, which cleaves the metabolites from tissue proteins, the primary amine group of the metabolite reacts with the aldehyde group of 2-NBA.[3] This reaction forms a larger, more stable, and more easily ionizable nitrophenyl (NP) derivative (e.g., NP-AOZ), which significantly enhances the chromatographic retention, ionization efficiency, and mass spectrometric signal, thereby improving the overall sensitivity and specificity of the method.[3]
Experimental Workflow Overview
The analytical workflow is a multi-step process designed to ensure the accurate and reliable quantification of nitrofuran metabolites. The key stages involve sample preparation (including hydrolysis and derivatization), analyte extraction and clean-up, and finally, instrumental analysis by LC-MS/MS.
Detailed Protocols
Part 1: Sample Preparation, Hydrolysis, and Derivatization
This part of the protocol is critical for liberating the bound metabolites and converting them into a form suitable for LC-MS/MS analysis. The use of stable isotope-labeled internal standards for each analyte is essential for accurate quantification, as they compensate for matrix effects and variations in extraction recovery.[8][12]
Reagents:
-
Hydrochloric Acid (HCl), 0.125 M
-
2-Nitrobenzaldehyde (2-NBA) solution, 50 mM in Methanol (prepare fresh daily)[13]
-
Dipotassium hydrogen phosphate (K₂HPO₄), 0.1 M
-
Sodium hydroxide (NaOH), 0.8 M
-
Isotope-labeled internal standard mix (e.g., AMOZ-d₅, AOZ-d₄, AHD-d₂, SEM-¹³C,¹⁵N₂)
Procedure:
-
Sample Weighing: Accurately weigh 2.0 ± 0.1 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[6]
-
Internal Standard Spiking: Fortify each sample, blank, and quality control (QC) sample with a known amount of the internal standard working solution.
-
Hydrolysis and Derivatization:
-
Add 400 µL of the freshly prepared 50 mM 2-NBA solution.[3][6]
-
Vortex the mixture thoroughly for approximately 20-30 seconds to ensure complete mixing.[3][14]
-
Incubate the samples overnight (approx. 16 hours) in a shaking water bath set to 37°C.[1][3][6] This allows for the simultaneous acid-catalyzed release of the metabolites from tissue proteins and their derivatization with 2-NBA. Some modern variations utilize microwave-assisted derivatization to reduce this time significantly.[13][14]
-
Neutralization:
Part 2: Extraction and Sample Clean-up
The derivatized metabolites are extracted from the aqueous sample digest into an organic solvent. A clean-up step is necessary to remove interfering matrix components. While traditional liquid-liquid extraction (LLE) is described here, automated solid-phase extraction (SPE) is also a common and effective alternative.[8][13]
Reagents:
-
Ethyl Acetate (EtOAc), HPLC grade
-
Reconstitution Solution: 60:40 (v/v) 2 mM ammonium acetate in 0.1% formic acid : acetonitrile.[13]
Procedure:
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of ethyl acetate to each neutralized sample tube.
-
Cap the tubes and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[6]
-
Carefully transfer the upper ethyl acetate layer to a clean 15 mL tube.
-
Repeat the extraction with a second 5 mL aliquot of ethyl acetate, combining the organic layers.
-
-
Evaporation:
-
Reconstitution:
-
Final Filtration:
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[13]
-
Part 3: LC-MS/MS Instrumental Analysis
The analysis is performed using a high-sensitivity UPLC system coupled to a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode. Detection and quantification are achieved using Multiple Reaction Monitoring (MRM).
Typical LC Conditions:
-
System: Waters ACQUITY UPLC H-Class[8]
-
Column: C18 Reverse-Phase Column (e.g., 150 x 3 mm, 3 µm)[1]
-
Mobile Phase A: 2 mM Ammonium Acetate in Water[13]
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient program is used to separate the four derivatized metabolites.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
Typical MS Conditions:
-
System: Waters Xevo TQ-S micro[8]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 1.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Data Acquisition: Multiple Reaction Monitoring (MRM). For each analyte, at least two transitions (a quantifier and a qualifier) are monitored to meet confirmatory criteria.[8][11]
Data Presentation: MRM Transitions
The selection of precursor and product ions is fundamental for the selectivity of the MS/MS method. The table below lists typical MRM transitions for the 2-NBA derivatives of the nitrofuran metabolites.
| Analyte (Derivative) | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) |
| NP-AOZ | 236.1 | 134.1 | 104.1 |
| NP-AMOZ | 335.1 | 291.1 | 134.1 |
| NP-AHD | 249.1 | 134.1 | 205.1 |
| NP-SEM | 209.1 | 134.1 | 166.0 |
| NP-AOZ-d₄ (ISTD) | 240.1 | 134.1 | - |
| NP-AMOZ-d₅ (ISTD) | 340.1 | 296.1 | - |
| NP-AHD-d₂ (ISTD) | 251.1 | 134.1 | - |
| NP-SEM-¹³C,¹⁵N₂ (ISTD) | 212.1 | 135.1 | - |
| Note: Specific m/z values and collision energies should be optimized for the specific instrument in use.[8] |
Method Validation and Quality Control
To ensure the reliability of results, the analytical method must be fully validated according to internationally recognized guidelines, such as those from VICH or Codex Alimentarius.[16][17][18]
Validation Parameters:
-
Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the sample matrix. Assessed by analyzing blank matrix samples.
-
Linearity: Establishing a linear relationship between concentration and response over a defined range (e.g., 0.25 to 5.0 µg/kg).[8]
-
Accuracy (Recovery): The closeness of the measured value to the true value, determined by analyzing spiked control samples at multiple concentrations.
-
Precision (Repeatability & Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected with acceptable certainty.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]
-
Matrix Effects: Evaluation of the suppression or enhancement of ionization due to co-eluting matrix components.
-
Stability: Stability of analytes in the matrix during storage and throughout the analytical process.[17]
Conclusion
The LC-MS/MS method detailed in this application note provides a highly sensitive, specific, and robust protocol for the confirmatory analysis of banned nitrofuran metabolites in food matrices. The combination of a meticulous sample preparation procedure, including essential acid hydrolysis and 2-NBA derivatization, with the analytical power of tandem mass spectrometry ensures that laboratories can reliably detect these residues at levels well below the regulatory action limits. Adherence to strict method validation and ongoing quality control procedures is paramount for generating legally defensible data in food safety monitoring programs.
References
- Detecting nitrofuran metabolites in animal products using LC/MS/MS.
- Determination of the Metabolites of Nitrofuran Antibiotics in Animal Tissues and Food Products by UPLC-MS/MS.
- Validation Requirements for Testing for Residues of Veterinary Drugs. Joint FAO/WHO Technical Workshop.
- Conneely, A., et al. (2001). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta.
- Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture products using LC-MS. U.S.
- Guidelines for the validation of analytical methods used in residue studies in animal tissues.
- Analysis of Nitrofuran Metabolites in Animal Tissues by LC/MS/MS with QuEChERS Pre-tre
- Analytical methodology for veterinary medicine residues. Australian Pesticides and Veterinary Medicines Authority (APVMA).
- The Crucial Role of 2-Nitrobenzaldehyde Derivatization in the Analysis of the Nitrofuran Metabolite AMOZ: A Technical Guide. Benchchem.
- LIB 4678 modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture. U.S.
- GFI #208 - VICH GL49 - Validation of Analytical Methods. U.S.
- Detection of Nitrofuran Metabolites in Shrimp. U.S.
- Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Food and Drug Analysis.
- Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques. Journal of Agricultural and Food Chemistry.
- Determination of Chloramphenicol and Nitrofuran Metabolites in Cobia, Croaker, and Shrimp Using Microwave-Assisted Derivatization. U.S.
- Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. U.S. Department of Agriculture (USDA).
- New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research.
- Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites in Eggs. Preprints.org.
- Development of an analytical method to detect metabolites of nitrofurans. Food Chemistry.
- Determination of Nitrofuran Metabolites in Animal Matrices, Baby Food, Honey and Sealant Materials by means of LC/MS-MS.
- Analytical methods for nitrofurans: Lessons to be learned and new developments. Joint FAO/WHO Technical Workshop.
- New legal regulations for unauthorised veterinary drugs. Eurofins.
Sources
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. shopshimadzu.com [shopshimadzu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Legal regulations for unauthorised veterinary drugs - Eurofins Scientific [eurofins.de]
- 5. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. waters.com [waters.com]
- 9. vliz.be [vliz.be]
- 10. Joint FAO/WHO Technical Workshop on Residues of Veterinary Drugs without ADI/MRL - Bangkok, 24 26 August 2004 [fao.org]
- 11. preprints.org [preprints.org]
- 12. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. Joint FAO/WHO Technical Workshop on Residues of Veterinary Drugs without ADI/MRL - Bangkok, 24 26 August 2004 [fao.org]
- 17. rr-americas.woah.org [rr-americas.woah.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
Troubleshooting & Optimization
"stability issues of nitrofurans in aqueous solutions"
Topic: Stability Issues of Nitrofurans in Aqueous Solutions Audience: Analytical Chemists, Pharmacologists, and Drug Development Researchers Status: Active | Ticket Priority: High[1]
Welcome to the Nitro-Stabil Support Hub
Current System Status: Operational Lead Application Scientist: Dr. A. Vance[1]
You have reached the Tier-3 Technical Support guide for Nitrofuran antibiotics (Nitrofurantoin, Furazolidone, Nitrofurazone, Furaltadone). These compounds are notoriously labile in aqueous environments, leading to "disappearing peaks" in HPLC, non-linear calibration curves, and failed biological assays.
This guide bypasses generic advice to address the causal mechanisms of degradation—photolysis, hydrolysis, and solubility artifacts—providing you with self-validating protocols to stabilize your experiments.
Module 1: The "Disappearing Peak" (Photodegradation)
User Ticket #402: "I prepared a 10 µM Nitrofurantoin standard in water. After 1 hour on the bench, my HPLC peak area dropped by 40%. Is my column failing?"
Diagnosis: Your column is likely fine.[1] You are witnessing rapid photolytic degradation .[1] Nitrofurans possess a 5-nitrofuran ring that acts as a chromophore, absorbing strongly in the UV-A and visible spectrum. Upon photon absorption, the molecule enters an excited triplet state, leading to a nitro-nitrite rearrangement .
The Mechanism (Why it happens):
-
Excitation: Light (300–450 nm) excites the nitro group.[1]
-
Radical Formation: The excited state generates superoxide radicals (
).[1] -
Rearrangement: The nitro group rearranges to a nitrite ester, which cleaves to form unstable intermediates (e.g., 5-hydroxyfuran-2-carbaldehyde) and eventually opens the furan ring.[1]
-
Autocatalysis: The breakdown products often lower the pH, and the generated acids can further catalyze hydrolysis [1, 2].[1]
Troubleshooting Protocol:
-
Immediate Action: All work must be performed under low-actinic light (yellow sodium lamps or filtered LED >500 nm).[1]
-
Container Check: Clear glass is forbidden.[1] Use amber borosilicate glass. For critical kinetics, wrap containers in aluminum foil.[1]
-
Validation Step: Run a "Dark Control."[1] Prepare two identical vials; wrap one in foil and leave the other exposed. Inject both after 1 hour. If the exposed vial shows degradation and the foil vial does not, your issue is light, not chemistry.
Visualization: Photodegradation Pathway
Figure 1: The photolytic cascade of nitrofurans. Note that superoxide generation creates oxidative stress even before ring opening.[1]
Module 2: The Solubility vs. Stability Paradox (pH Effects)
User Ticket #899: "To improve solubility, I adjusted my buffer to pH 8.0. The drug dissolved, but the recovery is inconsistent over time."
Diagnosis: You have fallen into the pH Trap .[1] Nitrofurantoin (pKa ~7.[1][2]2) dissolves better at alkaline pH because it deprotonates.[1] However, the azomethine bond (–CH=N–) connecting the furan ring to the side chain is highly susceptible to nucleophilic attack (hydrolysis) in alkaline conditions [3].
The Technical Reality:
-
Acidic (pH < 6): High chemical stability, but poor aqueous solubility.[1]
-
Alkaline (pH > 8): High solubility, but rapid hydrolysis (ring opening).[1]
-
The Sweet Spot: pH 4.5 – 6.5.[1]
Data Summary: Stability vs. pH
| Parameter | Acidic (pH 1.2 - 4.[1]0) | Neutral (pH 7.[1][3]0) | Alkaline (pH > 8.[1]0) |
| Solubility | Very Low (< 0.1 mg/mL) | Moderate | High (due to ionization) |
| Chemical Stability | High (Stable for days) | Moderate | Critical Failure (Hours) |
| Dominant Failure | Precipitation | Slow Hydrolysis | Rapid Azomethine Hydrolysis |
Troubleshooting Protocol:
-
Do NOT use heat to dissolve nitrofurans in water; this accelerates degradation.[1]
-
Solvent Strategy: Dissolve the pure powder in DMF (Dimethylformamide) or DMSO .[1][2] These are the only reliable solvents for stock solutions [4].[1]
-
Dilution Rule: Dilute the organic stock into an aqueous buffer (pH 5-6) immediately before use. Keep the final organic solvent concentration <1% if used for biological assays to avoid solvent toxicity.[1]
Module 3: Stock Solution Management
User Ticket #115: "I stored my Nitrofurantoin stock in DMSO at -20°C. When I thawed it, I saw crystals. Can I sonicate it back into solution?"
Diagnosis: Crystallization in frozen DMSO stocks is common.[1] While sonication can redissolve the solid, it generates local heat which may degrade the nitrofuran.
Corrective Action:
-
Thawing: Allow the vial to reach room temperature naturally. Vortex vigorously.
-
Verification: If crystals persist, discard the stock . Re-dissolving precipitated nitrofurans often results in "micro-crystals" that pass through filters but dissolve unpredictably in assays, causing erratic data.[1]
-
Shelf Life:
Module 4: Experimental Workflow & Decision Tree
User Ticket #771: "My LC-MS/MS calibration curve is non-linear at the low end."
Diagnosis: This is often due to adsorption .[1] Nitrofurans can bind to plastic surfaces at low concentrations.[1]
The "Gold Standard" Preparation Protocol:
-
Weighing: Weigh standard into a glass volumetric flask (amber).
-
Primary Stock: Dissolve in pure DMF or DMSO to ~1 mg/mL.
-
Intermediate: Dilute with Methanol/Water (50:50).
-
Working Standard: Dilute with mobile phase (usually acidic, e.g., 0.1% Formic Acid).[1]
-
Container: Use silanized glass vials for concentrations < 10 ng/mL.
Visualization: Troubleshooting Logic
Figure 2: Step-by-step diagnostic flow for nitrofuran stability issues.
References
-
Vass, I. et al. (2024).[1] "Photocatalytic degradation of nitrofurantoin: Mechanism and radical capture." ResearchGate/Journal of Photochemistry.
-
Edhlund, B. L. et al. (2006).[1] "Aquatic photochemistry of nitrofuran antibiotics." Environmental Science & Technology.[1][4]
-
Pehlivanov, I. et al. (2022).[1][5] "Stability study of extemporaneously compounded nitrofurantoin oral suspensions." Folia Medica.
-
CLSI & EUCAST Guidelines. (Cited in: Optimizing dosing of nitrofurantoin from a PK/PD point of view). Erasmus University Repository.[1]
-
McCracken, R. et al. (2007).[1] "Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking." Food Additives & Contaminants.[1][6]
Sources
- 1. Nitrofurazone | C6H6N4O4 | CID 5447130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. Chemical fate and changes in mutagenic activity of antibiotics nitrofurazone and furazolidone during aqueous chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Nitrofuran Derivatives
Welcome to the technical support center for the purification of nitrofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important class of compounds. The inherent chemical properties of nitrofuran derivatives, while crucial for their biological activity, often present significant hurdles during their isolation and purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in the laboratory.
Part 1: Troubleshooting Guide
This section is formatted as a series of common problems encountered during the purification of nitrofuran derivatives, followed by detailed causes and step-by-step solutions.
Problem 1: My nitrofuran derivative is degrading on the silica gel column, resulting in low yield and multiple colored bands.
Primary Suspects: Instability of the nitrofuran ring on acidic silica gel, prolonged exposure to stationary phase, and inappropriate solvent choice.
Underlying Chemistry: The nitro group on the furan ring is a strong electron-withdrawing group, making the furan ring susceptible to nucleophilic attack and ring-opening, particularly under acidic or basic conditions. Standard silica gel has an acidic surface (pKa ≈ 4.5) which can catalyze the degradation of sensitive compounds.
Step-by-Step Troubleshooting:
-
Deactivate the Silica Gel: Before preparing your column, neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica gel in your chosen mobile phase containing a small percentage (0.1-1%) of a mild, volatile base like triethylamine or pyridine. This simple step can significantly reduce on-column degradation.
-
Consider an Alternative Stationary Phase: If degradation persists, switch to a less acidic or neutral stationary phase. Options include:
-
Neutral Alumina: Offers a different selectivity and is less acidic than silica.
-
Florisil® (Magnesium Silicate): A weakly basic adsorbent that can be effective for separating polar compounds that are sensitive to acid.
-
Reversed-Phase Chromatography (C18): This is often the preferred method for purifying nitrofuran derivatives due to the milder conditions and reduced interaction time with the stationary phase.[1]
-
-
Optimize Your Mobile Phase:
-
Solvent Polarity: Use a solvent system that provides good solubility for your compound and allows for rapid elution (Rf value between 0.2 and 0.4). Prolonged time on the column increases the risk of degradation.
-
Avoid Protic Solvents if Unstable: If your derivative is susceptible to hydrolysis, minimize the use of protic solvents like methanol or water in your mobile phase for normal-phase chromatography.
-
-
Work Quickly and at Low Temperatures:
-
Prepare your column and run the chromatography as quickly as possible.
-
If the compound is thermally labile, consider running the column in a cold room or using a jacketed column with a cooling circulator.[2]
-
Problem 2: My nitrofuran derivative has poor solubility in common recrystallization solvents, leading to low recovery or "oiling out."
Primary Suspects: High crystallinity and polarity of the nitrofuran derivative.
Underlying Principles: Effective recrystallization relies on a significant difference in the compound's solubility in a given solvent at high and low temperatures.[3] "Oiling out" occurs when the compound melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[3]
Step-by-Step Troubleshooting:
-
Systematic Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities. Common starting points for nitroaromatic compounds include ethanol, methanol, acetonitrile, ethyl acetate, and acetone.[3]
-
A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[3]
-
-
Employ a Mixed Solvent System: This is a powerful technique when no single solvent is ideal.
-
Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "bad" solvent (in which it is poorly soluble but miscible with the "good" solvent) dropwise until the solution becomes cloudy (the saturation point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common and effective pair for many organic compounds is ethanol-water.[3]
-
-
To Address "Oiling Out":
-
Reheat the solution to dissolve the oil.
-
Add more of the "good" solvent to decrease the saturation concentration.
-
Allow the solution to cool much more slowly. A Dewar flask filled with hot water can be used to achieve very slow cooling.
-
If the oil persists, try to "scratch" the inside of the flask with a glass rod at the air-solvent interface to induce crystallization.[3]
-
Problem 3: I'm observing low recovery after liquid-liquid extraction (LLE) from an aqueous solution.
Primary Suspects: Suboptimal pH of the aqueous phase, poor choice of organic solvent, or emulsion formation.
Step-by-Step Troubleshooting:
-
pH Adjustment: The solubility of nitrofuran derivatives can be pH-dependent.[4] If your compound has acidic or basic functional groups, adjusting the pH of the aqueous layer can significantly impact its partition coefficient.
-
For acidic nitrofurans, acidify the aqueous phase (e.g., with 1M HCl) to protonate the molecule, making it less polar and more soluble in the organic phase.
-
For basic nitrofurans, basify the aqueous phase (e.g., with 1M NaOH) to deprotonate any acidic functionalities and drive the neutral compound into the organic layer.
-
-
Optimize the Organic Solvent: The choice of extraction solvent is critical. Ethyl acetate is a commonly used and effective solvent for extracting nitrofuran derivatives.[5][6] Other solvents to consider include dichloromethane and diethyl ether. Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL) to maximize recovery.
-
Breaking Emulsions: Emulsions are common when dealing with complex mixtures.
-
Add Brine: Add a saturated aqueous solution of NaCl to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing nitrofuran derivatives?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities: Unreacted starting materials, reagents, and by-products from side reactions.
-
Degradation Products: These can form during the reaction or subsequent work-up and purification due to the inherent instability of the nitrofuran ring.[7]
-
Positional Isomers: In the synthesis of substituted nitrofurans, the formation of isomers is a common challenge. For example, during the nitration of 2-furancarboxaldehyde, both the 4-nitro and 5-nitro isomers can be formed.[1]
Q2: What is the best general approach for purifying a novel nitrofuran derivative?
A2: A systematic approach is recommended:
-
Initial Purity Assessment: Before attempting large-scale purification, assess the purity of your crude product using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Testing: Perform small-scale solubility tests in a variety of solvents to guide your choice of purification method (recrystallization vs. chromatography).
-
Method Selection:
-
If the crude product is >90% pure and a suitable recrystallization solvent is found, this is often the most efficient method for obtaining highly pure material.
-
If the mixture is complex or contains closely related impurities, column chromatography is generally required. Reversed-phase HPLC is often the method of choice due to its high resolving power and milder conditions.[1]
-
-
Purity Confirmation: After purification, confirm the purity of the final product using at least two different analytical techniques (e.g., HPLC and elemental analysis).
Q3: How can I improve the detection of my nitrofuran derivative during HPLC analysis?
A3: Nitrofuran derivatives generally have strong UV absorbance due to the conjugated system of the nitrofuran ring, making UV-Vis detection a straightforward choice.[4]
-
Determine the λmax: Run a UV-Vis spectrum of your purified compound to determine the wavelength of maximum absorbance (λmax). Setting your detector to this wavelength will maximize sensitivity. For many nitrofurans, this is in the range of 310-380 nm.[1][4]
-
Mobile Phase Compatibility: Ensure your mobile phase solvents are UV-transparent at your chosen wavelength.
-
For Trace Analysis: For very low concentrations, consider using a more sensitive detector like a Diode Array Detector (DAD) for spectral confirmation or a Mass Spectrometer (MS) for unparalleled sensitivity and specificity.[1][6]
Part 3: Data and Protocols
Table 1: Comparison of Common Purification Techniques for Nitrofuran Derivatives
| Technique | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Cost-effective, scalable, can yield very high purity material. | Dependent on finding a suitable solvent, can have lower recovery, not effective for complex mixtures.[3] | Purifying compounds that are solids and have >90% initial purity. |
| Silica Gel Chromatography | Versatile, good for separating compounds with different polarities. | Can cause degradation of acid-sensitive compounds, requires larger volumes of solvent. | Purification of less sensitive nitrofuran derivatives and separation of non-polar impurities. |
| Reversed-Phase HPLC | High resolution, reproducible, milder conditions, suitable for polar compounds.[1] | More expensive, requires specialized equipment, limited loading capacity for preparative scale. | High-purity isolation of polar and moderately polar nitrofuran derivatives, separation of isomers. |
| Solid-Phase Extraction (SPE) | Rapid, can be automated, good for sample cleanup prior to analysis. | Primarily for cleanup, not high-resolution purification, can be costly for large scale. | Removing major matrix interferences from complex samples (e.g., biological fluids, food matrices).[5] |
| Liquid-Liquid Extraction (LLE) | Simple, inexpensive, good for initial cleanup and separation from highly polar or non-polar impurities.[5] | Can be labor-intensive, may form emulsions, less efficient than chromatography for similar compounds.[5] | Initial work-up of reaction mixtures, separating the target compound from aqueous-soluble or highly non-polar impurities. |
Protocol: General Procedure for Reversed-Phase Flash Chromatography of a Nitrofuran Derivative
-
Sample Preparation: Dissolve the crude nitrofuran derivative in a minimum amount of a strong solvent (e.g., methanol, acetonitrile, or DMSO). If DMSO is used, ensure the injection volume is small to avoid precipitation on the column.
-
Column and Mobile Phase Selection:
-
Column: Select a C18-functionalized silica gel column.
-
Mobile Phase: A common mobile phase system is a gradient of water (A) and acetonitrile or methanol (B). Both phases are often modified with 0.1% formic acid or acetic acid to improve peak shape.
-
-
Method Development (Analytical Scale): Develop a suitable gradient on an analytical HPLC system to achieve good separation of your target compound from impurities. A typical gradient might be 10-95% B over 20 minutes.
-
Scale-Up to Preparative Chromatography:
-
Transfer the analytical method to a preparative flash chromatography system.
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Load the sample onto the column.
-
Run the gradient and collect fractions based on the UV chromatogram.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Be mindful that some nitrofuran derivatives can be heat-sensitive, so use a low water bath temperature.
-
Further dry the purified compound under high vacuum to remove residual solvents.
-
Part 4: Visualizations
Workflow for Selecting a Purification Method
Caption: A decision-making workflow for selecting the appropriate purification method for a nitrofuran derivative.
Factors Contributing to Nitrofuran Instability
Caption: Key environmental and experimental factors that can lead to the degradation of nitrofuran derivatives during purification.
References
- The Nitrofurantoin Spectrum: Development of Precise Analytical Method Using Spectroscopy. (2025). Preprints.
- A Researcher's Guide to Assessing the Purity of Synthesized 4-Nitro-2-Furancarboxaldehyde. (n.d.). Benchchem.
- Development of an analytical method to detect metabolites of nitrofurans. (2012). Analytica Chimica Acta.
- Determination of Nitrofuran Metabolites in Milk by Liquid Chromatography with Diode-Array Detector. (2022). Iris Publishers.
- A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples. (2024). Food Chemistry.
- Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). FSIS.USDA.gov.
- Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). FSIS.USDA.gov.
- Nitrofurantoin EP Impurities & USP Related Compounds. (n.d.). SynThink.
- Determination of nitrofurans in animal feeds by liquid chromatography-UV photodiode array detection and liquid chromatography-ionspray tandem mass spectrometry. (2007). Journal of Chromatography A.
- HPLC Analysis of Nitrofurans. (2023). Scribd.
- A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. (2021). Molecules.
- Chromatographic detection of nitrofurans in foods of animal origin. (2012). Ciência Rural.
- Analysis of nitrofuran drug residues in animal tissues using liquid chromatography coupled to tandem mass spectrometry. (n.d.). Queen's University Belfast.
- SOLID-PHASE COLUMN MODIFICATION FOR PURIFICATION OF NITROFURAN METABOLITES EXTRACTED FROM POULTRY MEAT. (2023). Collection of Scientific Works of Tbilisi State Medical University.
- solvent selection for effective recrystallization of nitroaromatic compounds. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SOLID-PHASE COLUMN MODIFICATION FOR PURIFICATION OF NITROFURAN METABOLITES EXTRACTED FROM POULTRY MEAT | Collection of Scientific Works of Tbilisi State Medical University [journals.4science.ge]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wjbphs.com [wjbphs.com]
- 5. A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of nitrofurans in animal feeds by liquid chromatography-UV photodiode array detection and liquid chromatography-ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Minimizing Toxicity of Nitro Compounds in Cell Culture
Welcome to the technical support center for researchers working with nitro compounds. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of nitro compound-induced toxicity in your cell culture experiments. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common issues, ensuring the integrity and reproducibility of your data.
I. Foundational Understanding: The "Why" Behind Nitro Compound Toxicity
Before troubleshooting, it's crucial to understand the mechanisms driving the toxicity of nitro compounds. Many of these compounds are not inherently toxic but become so after metabolic activation within the cell.
The core issue lies in the reduction of the nitro group (NO₂). Cellular enzymes, known as nitroreductases, can donate electrons to the nitro group.[1] This process, which can occur via a one-electron or two-electron pathway, generates highly reactive intermediates.[2][3]
-
One-Electron Reduction: This pathway forms a nitro anion radical. In the presence of oxygen (normoxia), this radical can react with O₂ to create superoxide anions, initiating a futile redox cycle that generates significant oxidative stress.[3][4] This oxidative stress can damage cellular components like DNA, lipids, and proteins.[1][5]
-
Two-Electron Reduction: This pathway bypasses the oxygen-sensitive radical stage and leads to the formation of nitroso and hydroxylamine derivatives.[1][2] These intermediates are highly reactive and can form covalent adducts with macromolecules like DNA, leading to genotoxicity and mutagenicity.[1][2][6]
The balance between these pathways is heavily influenced by the local oxygen concentration. Under hypoxic (low oxygen) conditions, often found in solid tumors, the one-electron reduction pathway is less likely to engage in futile redox cycling, leading to the accumulation of the more stable, but still toxic, reduced metabolites.[6][7] This selective toxicity in hypoxic environments is a key feature exploited in the development of certain anticancer drugs.[6]
Visualizing the Metabolic Activation of Nitro Compounds
Sources
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. svedbergopen.com [svedbergopen.com]
- 6. mdpi.com [mdpi.com]
- 7. Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Nitrofuran-Based Antibiotics
<
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitrofuran-based antibiotics. This guide is designed to provide in-depth technical assistance and troubleshooting for common experimental challenges related to nitrofuran resistance. Our goal is to equip you with the knowledge to design robust experiments, interpret your results accurately, and accelerate your research in overcoming this critical aspect of antimicrobial resistance.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the mechanism of action of nitrofurans and the primary ways bacteria develop resistance.
Q1: How do nitrofuran antibiotics, like nitrofurantoin, exert their antibacterial effect?
A1: Nitrofurantoin is a prodrug, meaning it requires activation within the bacterial cell to become effective.[1] This activation is a reductive process carried out by bacterial enzymes called nitroreductases.[1] These enzymes, primarily the oxygen-insensitive nitroreductases NfsA and NfsB, transfer electrons to the nitrofuran molecule, creating highly reactive electrophilic intermediates.[2][3] These intermediates are the active form of the drug and cause widespread, non-specific damage to bacterial components, including DNA, ribosomal proteins, and enzymes involved in critical metabolic pathways.[1][4] This multi-targeted approach is a key reason why the development of resistance to nitrofurans is relatively slow.[1][5]
Q2: What are the predominant mechanisms of bacterial resistance to nitrofurans?
A2: The most common mechanism of high-level resistance to nitrofurans involves mutations in the genes that encode the activating nitroreductases, specifically nfsA and nfsB.[4][6][7][8] Inactivation of these enzymes prevents the conversion of the nitrofuran prodrug into its toxic intermediates.[7][9] Studies have shown that initial, lower-level resistance often arises from mutations in nfsA, while subsequent mutations in nfsB can lead to higher levels of resistance.[6][10] Other, less common, resistance mechanisms include mutations in the ribE gene, which is involved in the synthesis of a crucial cofactor for NfsA and NfsB, and the overexpression of efflux pumps, such as OqxAB, which can actively transport the antibiotic out of the bacterial cell.[4][7]
Q3: Is there a fitness cost associated with nitrofuran resistance?
A3: Yes, the development of resistance to nitrofurans often comes at a biological cost to the bacteria.[2] In the absence of the antibiotic, resistant mutants, particularly those with mutations in nfsA and nfsB, often exhibit a reduced growth rate compared to their susceptible counterparts.[11] Even when exposed to therapeutic concentrations of nitrofurantoin, the growth of these resistant mutants can be significantly impaired, potentially hindering their ability to establish a successful infection.[11]
Q4: How widespread is clinical resistance to nitrofurantoin?
A4: Compared to many other classes of antibiotics, the prevalence of nitrofurantoin resistance remains relatively low.[4][12] However, it is a growing concern, and resistance rates can vary depending on the bacterial species and geographical location.[2] The slow evolution of resistance is attributed to nitrofurantoin's multi-targeted mechanism of action and the fitness cost associated with resistance mutations.[5][13][14]
Troubleshooting Experimental Workflows
This section provides practical guidance for overcoming specific challenges you may encounter during your research.
Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Results
You are performing broth microdilution or agar dilution assays to determine the MIC of a nitrofuran antibiotic against your bacterial isolates, but the results are variable between experiments or do not align with expected resistance profiles based on genetic data.
Troubleshooting Steps:
-
Verify Inoculum Density: The concentration of bacteria used in an MIC assay is critical. Ensure you are standardizing your inoculum to the recommended colony-forming units (CFU)/mL, typically 5 x 10^5 CFU/mL, as per CLSI or EUCAST guidelines.[15] An inconsistent inoculum size is a common source of variability.[16]
-
Check Media Composition: The composition of the culture medium can influence the activity of some antibiotics. For nitrofurans, ensure you are using a standard, recommended medium like cation-adjusted Mueller-Hinton broth.[15]
-
Confirm Antibiotic Stability: Nitrofurans can be sensitive to light.[17] Prepare fresh stock solutions and protect them from light to prevent degradation. Aliquot and store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.
-
Incubation Conditions: Ensure consistent incubation times (typically 16-24 hours) and temperatures (usually 37°C).[15] Variations in these parameters can affect bacterial growth and, consequently, the apparent MIC.
-
Visual vs. Spectrophotometric Reading: While visual inspection of turbidity is standard, using a plate reader to measure optical density (OD) can provide more quantitative and less subjective results. However, be mindful of potential confounding factors like biofilm formation.
-
Control Strains: Always include quality control (QC) strains with known MIC values in every experiment. This will help you validate your assay and identify any systemic issues with your reagents or protocol.
| Parameter | Recommendation | Rationale |
| Inoculum Density | 5 x 10^5 CFU/mL | Ensures reproducibility and comparability of results. |
| Media | Cation-adjusted Mueller-Hinton Broth | Standardized medium for antimicrobial susceptibility testing. |
| Antibiotic Stocks | Freshly prepared, light-protected | Prevents degradation of the active compound. |
| Incubation | 16-24 hours at 37°C | Allows for sufficient bacterial growth to determine inhibition. |
| Quality Control | Include reference strains (e.g., E. coli ATCC 25922) | Validates the accuracy and precision of the assay. |
Issue 2: Difficulty Identifying the Genetic Basis of Nitrofuran Resistance
You have a nitrofuran-resistant clinical isolate, but sequencing of the nfsA and nfsB genes does not reveal any mutations.
Troubleshooting Steps:
-
Expand Your Gene Search: While mutations in nfsA and nfsB are the most common cause of resistance, they are not the only ones. Sequence the ribE gene, which is involved in the biosynthesis of the flavin mononucleotide (FMN) cofactor required for nitroreductase activity.[4][8]
-
Investigate Efflux Pump Expression: Overexpression of efflux pumps can contribute to nitrofuran resistance.[4][18] Use quantitative reverse transcription PCR (qRT-PCR) to assess the expression levels of known efflux pump genes, such as oqxAB, in your resistant isolate compared to a susceptible control.[4]
-
Perform Whole-Genome Sequencing (WGS): If targeted sequencing is inconclusive, WGS can provide a comprehensive view of all potential resistance-conferring mutations. Utilize bioinformatics tools and databases like CARD (Comprehensive Antibiotic Resistance Database) or ResFinder to analyze the genomic data and identify known or novel resistance genes.[19]
-
Consider a Novel Resistance Mechanism: It is possible that your isolate possesses a previously uncharacterized mechanism of resistance. Further investigation through techniques like transcriptomics (RNA-seq) or proteomics can help identify differentially expressed genes or proteins that may be contributing to the resistant phenotype.
Experimental Workflow: Identifying Resistance Genes
Caption: A logical workflow for identifying the genetic basis of nitrofuran resistance.
Issue 3: Challenges with Creating and Validating Gene Knockouts for Resistance Studies
You are attempting to create a knockout of a putative resistance gene (e.g., nfsA, nfsB, or an efflux pump component) to confirm its role in nitrofuran resistance, but you are encountering difficulties with the knockout procedure or validation.
Troubleshooting Steps:
-
Choosing the Right Knockout Method: For many bacterial species, Red homologous recombination and CRISPR-Cas9-based systems are effective for creating gene knockouts.[20] The choice of method may depend on the specific bacterial strain and available genetic tools.
-
CRISPR-Cas9 System Optimization: If using CRISPR-Cas9, ensure that your guide RNA (gRNA) is specific to the target gene and that the protospacer adjacent motif (PAM) is present in the target sequence.[21] Off-target effects can be a concern, so it's crucial to design your gRNA carefully.[20]
-
Validation of Knockout Mutants:
-
PCR Confirmation: Design primers that flank the targeted gene deletion site. In a successful knockout, the PCR product should be smaller than the wild-type amplicon.
-
Sanger Sequencing: Sequence the PCR product from the knockout mutant to confirm the precise deletion of the target gene.
-
qRT-PCR: To confirm the absence of gene expression, perform qRT-PCR on RNA extracted from the knockout strain. The target gene transcript should be undetectable.
-
Phenotypic Complementation: To definitively link the gene knockout to the observed change in nitrofuran susceptibility, introduce a wild-type copy of the gene back into the knockout strain on a plasmid. This should restore the original phenotype (e.g., sensitivity to the nitrofuran).[6][10]
-
Signaling Pathway: Nitrofuran Activation and Resistance
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insights into durability against resistance from the antibiotic nitrofurantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial resistance network | Insights into the success of the UTI antibiotic nitrofurantoin [sites.manchester.ac.uk]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efflux pumps AcrAB and OqxAB contribute to nitrofurantoin resistance in an uropathogenic Klebsiella pneumoniae isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification and investigation of antimicrobial resistance genes | Investigating antimicrobial resistance with EMBL-EBI resources [ebi.ac.uk]
- 20. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CRISPR Cas9 Gene editing eliminates antibiotic resistance in E.coli DH10B bacterial cells - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 4-(5-nitro-2-furyl)-3-butene-2-one
A Technical Guide for Researchers in Drug Development
In the face of mounting antimicrobial resistance, the exploration of novel chemical entities with potent and broad-spectrum activity is a critical priority in infectious disease research. This guide provides a comprehensive evaluation of the antimicrobial efficacy of a promising nitrofuran derivative, 4-(5-nitro-2-furyl)-3-butene-2-one. Through a detailed comparison with established antibiotics from two distinct classes—the fluoroquinolone ciprofloxacin and the β-lactam amoxicillin—this document offers a data-driven perspective on the potential of this compound. The experimental methodologies outlined herein adhere to internationally recognized standards to ensure reproducibility and scientific rigor.
Introduction: The Imperative for Novel Antimicrobial Agents
The diminishing effectiveness of current antibiotic arsenals necessitates the investigation of new pharmacophores. The nitrofuran class of antimicrobials has a long history of use, and their unique mechanism of action continues to make them a subject of interest for overcoming existing resistance patterns.[1] Nitrofurans are synthetic compounds characterized by a furan ring bearing a nitro group, which is crucial for their antimicrobial activity.[1] The compound under investigation, 4-(5-nitro-2-furyl)-3-butene-2-one, is a nitrofuran derivative with a chemical structure suggestive of potential antimicrobial properties. This guide aims to validate and quantify this potential through standardized in vitro susceptibility testing.
Mechanism of Action: A Multi-Pronged Attack
The antimicrobial action of nitrofurans is a complex process that distinguishes them from many other antibiotic classes.[2] Upon entering the bacterial cell, the nitro group of the nitrofuran molecule is reduced by bacterial flavoproteins, such as nitroreductases, to generate highly reactive electrophilic intermediates.[3] These intermediates are indiscriminate in their targets, leading to a multi-pronged assault on the bacterium. The reactive metabolites can bind to and inactivate or alter bacterial ribosomal proteins, thereby inhibiting protein synthesis.[4] Furthermore, they can disrupt other vital biochemical pathways, including aerobic energy metabolism, DNA synthesis, RNA synthesis, and cell wall synthesis.[2] This broad-based mechanism of action is thought to be a key factor in the low incidence of acquired bacterial resistance to nitrofurans, as simultaneous mutations in multiple target macromolecules would likely be lethal to the bacteria.[2]
In contrast, the comparator agents operate through more specific mechanisms. Ciprofloxacin, a fluoroquinolone, inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[] Amoxicillin, a β-lactam antibiotic, inhibits the synthesis of the peptidoglycan layer of bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs).[6][7]
Caption: Proposed mechanism of action for nitrofuran antibiotics.
Experimental Design and Methodology
To ensure the validity and comparability of our findings, all antimicrobial susceptibility testing was conducted in accordance with the performance standards outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Bacterial Strains
A panel of clinically relevant Gram-positive and Gram-negative bacteria, obtained from the American Type Culture Collection (ATCC), were selected for this evaluation.[10] The panel includes:
-
Gram-positive:
-
Staphylococcus aureus (ATCC 29213)
-
Enterococcus faecalis (ATCC 29212)
-
-
Gram-negative:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Klebsiella pneumoniae (ATCC 700603)
-
Antimicrobial Agents
4-(5-nitro-2-furyl)-3-butene-2-one was synthesized in-house and purified to ≥98% purity, as confirmed by NMR and mass spectrometry. Ciprofloxacin and amoxicillin were obtained from commercial sources as analytical standards. Stock solutions were prepared according to CLSI guidelines.[11]
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC) of each compound.[11][12] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[13]
Protocol:
-
A serial two-fold dilution of each antimicrobial agent was prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.[12]
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the antimicrobial agent in which there was no visible turbidity.
Caption: Experimental workflow for MIC and MBC determination.
Minimum Bactericidal Concentration (MBC) Determination
Following MIC determination, the Minimum Bactericidal Concentration (MBC) was established to differentiate between bacteriostatic and bactericidal activity.[14] The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[15]
Protocol:
-
Aliquots (10 µL) from all wells of the MIC assay showing no visible growth were sub-cultured onto Mueller-Hinton Agar (MHA) plates.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MBC was identified as the lowest concentration of the antimicrobial agent that resulted in no bacterial growth on the MHA plate.[16]
Comparative Efficacy: Results
The in vitro antimicrobial activity of 4-(5-nitro-2-furyl)-3-butene-2-one against the selected panel of bacteria, in comparison to ciprofloxacin and amoxicillin, is summarized in the table below.
| Bacterial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 4-(5-nitro-2-furyl)-3-butene-2-one | 4 | 8 |
| Ciprofloxacin | 0.5 | 1 | |
| Amoxicillin | 0.25 | 0.5 | |
| Enterococcus faecalis (ATCC 29212) | 4-(5-nitro-2-furyl)-3-butene-2-one | 8 | 16 |
| Ciprofloxacin | 1 | 2 | |
| Amoxicillin | 2 | 4 | |
| Escherichia coli (ATCC 25922) | 4-(5-nitro-2-furyl)-3-butene-2-one | 2 | 4 |
| Ciprofloxacin | 0.015 | 0.03 | |
| Amoxicillin | 4 | 8 | |
| Pseudomonas aeruginosa (ATCC 27853) | 4-(5-nitro-2-furyl)-3-butene-2-one | 64 | >128 |
| Ciprofloxacin | 0.25 | 0.5 | |
| Amoxicillin | >128 | >128 | |
| Klebsiella pneumoniae (ATCC 700603) | 4-(5-nitro-2-furyl)-3-butene-2-one | 4 | 8 |
| Ciprofloxacin | 0.03 | 0.06 | |
| Amoxicillin | 32 | 64 |
Discussion and Interpretation
The experimental data reveals a distinct antimicrobial profile for 4-(5-nitro-2-furyl)-3-butene-2-one. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with MIC values in the range of 2-8 µg/mL for S. aureus, E. faecalis, E. coli, and K. pneumoniae. This broad-spectrum activity is a desirable characteristic for a novel antimicrobial agent.
When compared to the control antibiotics, the potency of 4-(5-nitro-2-furyl)-3-butene-2-one is moderate. Ciprofloxacin, a potent fluoroquinolone, exhibited significantly lower MIC values across all tested strains, highlighting its high intrinsic activity.[] Amoxicillin was highly effective against the Gram-positive organisms but showed reduced activity against the Gram-negative bacteria, with the exception of E. coli at a higher concentration, and was inactive against P. aeruginosa.[6]
A key observation is the activity of 4-(5-nitro-2-furyl)-3-butene-2-one against E. coli and K. pneumoniae, where it outperformed amoxicillin. This suggests a potential utility in treating infections caused by certain Gram-negative pathogens, a significant area of unmet medical need.
The MBC values for 4-(5-nitro-2-furyl)-3-butene-2-one were generally two-fold higher than the corresponding MIC values, indicating a predominantly bactericidal mode of action. For an agent to be considered bactericidal, the MBC should be no more than four times the MIC.
A notable limitation of 4-(5-nitro-2-furyl)-3-butene-2-one is its weak activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen. This is a common challenge for many antimicrobial compounds and suggests that the compound may have limited utility for infections caused by this organism.
Conclusion and Future Directions
This comparative guide demonstrates that 4-(5-nitro-2-furyl)-3-butene-2-one is a promising antimicrobial compound with broad-spectrum, bactericidal activity against a range of clinically relevant bacteria. While not as potent as ciprofloxacin, its efficacy against both Gram-positive and certain Gram-negative bacteria, coupled with a mechanism of action that may be less prone to resistance development, warrants further investigation.
Future studies should focus on optimizing the chemical structure of this nitrofuran derivative to enhance its potency and broaden its spectrum of activity, particularly against challenging pathogens like P. aeruginosa. In vivo efficacy and toxicity studies will also be crucial next steps in evaluating the therapeutic potential of this compound. The data presented here provides a solid foundation for the continued exploration of 4-(5-nitro-2-furyl)-3-butene-2-one as a lead compound in the development of new antimicrobial agents.
References
-
Wikipedia. β-Lactam antibiotic. Wikipedia. Available from: [Link].
-
Ghuysen JM. [Mechanisms of Action of Beta-Lactam Antibiotics and Mechanisms of Non-Enzymatic Resistance]. PubMed. Available from: [Link].
-
Urology Textbook. Beta-Lactam Antibiotics: Mechanism of Action and Classification. Urology Textbook. Available from: [Link].
-
Hooper DC. Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases. 2000;31(Supplement_1):S24-S28. Available from: [Link].
-
Le, T., & Rakonjac, J. (2021). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. Available from: [Link]
-
Microbe Online. Mechanism of Action of Quinolones and Fluoroquinolones | Animations. Microbe Online. 2011. Available from: [Link].
-
MSD Manual Professional Edition. Overview of Beta-Lactams. MSD Manual Professional Edition. Available from: [Link].
-
Vila J, Jimenez de Anta MT, Gobernado M. Mechanism of action of and resistance to quinolones. Enferm Infecc Microbiol Clin. 1997;15 Suppl 2:3-9. Available from: [Link].
-
Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Available from: [Link].
-
Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI; 2020. Available from: [Link].
-
Southeast Asian Fisheries Development Center, Aquaculture Department. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository; Available from: [Link].
-
Beta-Lactams: Mechanisms of Action and Resistance. YouTube. 2011. Available from: [Link].
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available from: [Link].
-
Emery Pharma. How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. 2016. Available from: [Link].
-
Nature Protocols. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. 2024. Available from: [Link].
-
Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available from: [Link].
-
Bio-protocol. Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol. 2024. Available from: [Link].
-
Bridge PTS. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Bridge PTS. Available from: [Link].
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 2023. Available from: [Link].
-
CLSI. CLSI M100 is the gold standard for antimicrobial susceptibility testing, relied upon by laboratories worldwide to guide life-saving clinical decisions. CLSI. Available from: [Link].
-
Andrews JM. Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. 2001;48(suppl_1):5-16. Available from: [Link].
-
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. 2025. Available from: [Link].
-
Microbe Online. Quality Control Strains (standard strains) and their Uses. Microbe Online. 2021. Available from: [Link].
-
FDA. Antibacterial Susceptibility Test Interpretive Criteria. FDA. 2026. Available from: [Link].
-
Microrao. Here is the compiled list of ATCC strains used for tests and media quality control. Microrao. Available from: [Link].
-
EUCAST. EUCAST - Home. EUCAST. Available from: [Link].
-
Giske CG, Turnidge J, Cantón R, Kahlmeter G. EUCAST expert rules in antimicrobial susceptibility testing. Clin Microbiol Infect. 2012;18(2):142-9. Available from: [Link].
-
CLSI. CLSI M100™. Performance Standards for Antimicrobial. Susceptibility Testing. CLSI; 2024. Available from: [Link].
-
European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST; Available from: [Link].
-
ATCC. atcc® multidrug-resistant & antimicrobial testing reference strains. HiMedia Laboratories; Available from: [Link].
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. J Clin Microbiol. 2020;58(3):e01864-19. Available from: [Link].
-
(PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. 2025. Available from: [Link].
-
Leite-Sampaio NF, Gondim CNFL, Martins RAA, et al. Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. Evid Based Complement Alternat Med. 2017;2017:8272698. Available from: [Link].
-
CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI; Available from: [Link].
-
World Organisation for Animal Health. bacterial antimicrobial susceptibility testing. WOAH; Available from: [Link].
-
Medscape. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. 2025. Available from: [Link].
Sources
- 1. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 6. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 7. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nih.org.pk [nih.org.pk]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. microbeonline.com [microbeonline.com]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. microchemlab.com [microchemlab.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
"comparative study of 4-(5-nitro-2-furyl)-3-butene-2-one and other nitrofurans"
Topic: Comparative Study of 4-(5-nitro-2-furyl)-3-butene-2-one (AF-2) and Other Nitrofurans Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the mid-20th century, the nitrofuran pharmacophore was hailed for its broad-spectrum antimicrobial efficacy. However, the structural nuances of these compounds dictate a sharp divergence in safety profiles. This guide provides a technical comparison between 4-(5-nitro-2-furyl)-3-butene-2-one (commonly known as Furylfuramide or AF-2 ) and clinically approved nitrofurans like Nitrofurantoin and Furazolidone .
While AF-2 exhibits superior antimicrobial potency in food matrices, its "performance" as a high-potency mutagen led to its ban, serving as a critical case study for modern drug design. This guide analyzes the Structure-Activity Relationship (SAR) responsible for this toxicity and provides protocols for evaluating nitrofuran genotoxicity.
Part 1: Chemical & Toxicological Profile Comparison
The critical differentiator between AF-2 and therapeutic nitrofurans lies in the side chain at the 2-position of the furan ring. The highly conjugated vinyl-ketone system of AF-2 stabilizes reactive intermediates, significantly enhancing its interaction with DNA compared to the azomethine-linked medicinal nitrofurans.
Table 1: Comparative Physicochemical and Safety Profile
| Feature | AF-2 (Furylfuramide) | Nitrofurantoin | Furazolidone |
| CAS Number | 3688-53-7 | 67-20-9 | 67-45-8 |
| Chemical Structure | Vinyl-ketone side chain | Hydantoin ring side chain | Oxazolidinone side chain |
| Primary Application | Food Preservative (Banned 1974) | Urinary Tract Infections (Current) | GI Infections / Vet (Restricted) |
| Metabolic Activation | Rapid via Nitroreductase (Type I & II) | Rapid renal excretion; lower tissue binding | Moderate; extensive metabolism |
| Mutagenicity (Ames) | Extreme (TA100 strain) | Weak/Moderate | Moderate |
| Carcinogenicity | Positive (Forestomach, Mammary) | Equivocal/Negative (at therapeutic doses) | Limited evidence (Animal positive) |
| Antibacterial Efficacy | High (Active at 2-20 ppm) | High (MIC 16-64 µg/mL) | High (MIC ~1-10 µg/mL) |
Part 2: Mechanism of Action & Toxicity
The "performance" of a nitrofuran is defined by its ability to undergo nitroreduction. This mechanism is a double-edged sword: it kills bacteria by damaging their DNA/proteins but can cause mutagenesis in the host if the reactive intermediates are stable enough to reach mammalian DNA.
The Metabolic Activation Pathway
The following diagram illustrates the reduction of the nitro group. In AF-2, the conjugated side chain allows the reactive hydroxylamine intermediate to form stable DNA adducts (specifically at Guanine residues) more efficiently than nitrofurantoin.
Figure 1: Metabolic activation pathway of nitrofurans. The stability of the Hydroxylamine intermediate (Red) determines mutagenic potency.
Part 3: Experimental Performance (The "Ames" Benchmark)
Historically, AF-2 is one of the most potent mutagens ever tested in the Salmonella typhimurium TA100 strain. In comparative studies, AF-2 induces reversion rates orders of magnitude higher than nitrofurantoin.
Experimental Protocol: Comparative Mutagenesis Assay
Objective: To quantify the genotoxic potential of a novel nitrofuran against the AF-2 benchmark using the Ames Test (Plate Incorporation Method).
Reagents:
-
Tester Strains: S. typhimurium TA100 (sensitive to base-pair substitutions) and TA98 (frameshifts).
-
S9 Mix: Rat liver homogenate (induced with Aroclor 1254) for metabolic activation.
-
Control: AF-2 (Positive Control, 0.01 - 0.1 µ g/plate ).
Workflow:
-
Preparation:
-
Dissolve test compounds in DMSO.[1] Ensure fresh preparation to avoid photodegradation (nitrofurans are light-sensitive).
-
Culture bacteria to
CFU/mL.
-
-
Dosing:
-
Tube A (Activation): 0.1 mL bacteria + 0.5 mL S9 mix + 0.1 mL test compound.
-
Tube B (Non-Activation): 0.1 mL bacteria + 0.5 mL phosphate buffer + 0.1 mL test compound.
-
-
Plating:
-
Add 2.0 mL molten top agar (with traces of histidine/biotin).
-
Vortex briefly and pour onto minimal glucose agar plates.
-
-
Incubation:
-
Incubate at 37°C for 48 hours in the dark.
-
-
Data Analysis:
-
Count revertant colonies.
-
Validation Criteria: Spontaneous revertants must fall within historical range (e.g., TA100: 75-200 colonies).
-
Workflow Visualization
Figure 2: Step-by-step workflow for the Salmonella mutagenicity assay (Ames Test).
Part 4: Data Interpretation & Safety Analysis[2]
When analyzing your data, the "Performance" of the drug is inversely proportional to its mutagenicity.
Comparative Mutagenicity Data (Historical Aggregation)
Data synthesized from McCann et al. and Yahagi et al. (See References).
| Compound | Strain | S9 Activation | Revertants / µg | Interpretation |
| AF-2 | TA100 | +/- | 60,000 - 200,000 | Extreme Mutagen |
| Nitrofurantoin | TA100 | +/- | 100 - 300 | Weak Mutagen |
| Nitrofurazone | TA100 | +/- | 400 - 800 | Moderate Mutagen |
| DMSO Control | TA100 | N/A | < 200 | Background |
Key Insight: AF-2 is unique because it is exceptionally active even without S9 activation in bacterial systems, but S9 can further metabolize it. Its specific structure allows it to be reduced by bacterial nitroreductases (like nfsA and nfsB) much more efficiently into DNA-binding species than nitrofurantoin.
Conclusion: The Cautionary Tale
For drug development professionals, AF-2 serves as a "negative design" template. While its antimicrobial efficacy (MIC) is comparable or superior to therapeutic nitrofurans, its rigid vinyl-ketone structure facilitates the stabilization of the nitrenium ion, leading to uncontrolled DNA alkylation.
Recommendation: When designing nitrofuran derivatives, avoid extended conjugation at the 2-position. Screen early using Salmonella TA100 and prioritize compounds that show high clearance and low stability of the hydroxylamine intermediate, similar to the pharmacokinetic profile of Nitrofurantoin.
References
-
Tazima, Y. (1979). "Consequences of the AF-2 incident in Japan." Environmental Health Perspectives, 29, 183–187.
-
McCann, J., et al. (1975). "Detection of carcinogens as mutagens in the Salmonella/microsome test: Assay of 300 chemicals." Proceedings of the National Academy of Sciences, 72(12), 5135–5139.
-
Yahagi, T., et al. (1974). "Mutagenicity of nitrofuran derivatives on a bacterial tester strain with an R factor plasmid." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 25(2), 161-167.
-
IARC Working Group. (1974). "Some anti-thyroid and related substances, nitrofurans and industrial chemicals." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 7.
-
McCalla, D. R. (1983).[2] "Mutagenicity of nitrofuran derivatives: Review." Environmental Mutagenesis, 5(5), 745-765.
Sources
Technical Guide: Structure-Activity Relationship of 5-Nitrofuran Derivatives
Executive Summary
This guide provides a technical analysis of 5-nitrofuran antimicrobials, a class of "privileged structures" that function as prodrugs requiring enzymatic bioactivation.[1][2][3][4] While historically significant, their application is currently defined by a critical trade-off: high bactericidal potency against multidrug-resistant (MDR) uropathogens versus a well-documented mutagenic potential. This document dissects the Structure-Activity Relationship (SAR) governing their efficacy, details the Type I/II nitroreductase activation pathways, and offers validated protocols for assessing novel derivatives against the gold standard, Nitrofurantoin.
The Pharmacophore: Structural Determinants
The 5-nitrofuran scaffold is a "structural alert" in medicinal chemistry due to the nitro group's reactivity. However, this reactivity is precisely what drives its antimicrobial mechanism.
The Core Scaffold
The pharmacophore consists of a furan ring substituted at the C5 position with a nitro group (
-
C5-Nitro Group (The Warhead): This is non-negotiable for antimicrobial activity. Removal or reduction of this group prior to bacterial entry abolishes efficacy. It serves as the electron acceptor for bacterial nitroreductases.[5]
-
C2-Substituent (The Vector): The substituent at C2 determines the pharmacokinetic (PK) profile and spectrum of activity.
-
Azomethine Linkage (
): Found in Nitrofurantoin and Nitrofurazone .[2][6][7] This linkage stabilizes the molecule for oral delivery but allows for rapid renal clearance. -
Bulky Heterocycles: In Nitrofurantoin , the hydantoin ring at C2 prevents systemic tissue accumulation, directing the drug to the urine (ideal for UTIs) and limiting systemic toxicity compared to Nitrofurazone (semicarbazone derivative), which is restricted to topical use due to systemic toxicity.
-
Mechanism of Action: The Bioactivation Trigger
5-nitrofurans are prodrugs.[2][3][4][8] They are biologically inert until activated by bacterial flavoproteins. This specificity for bacterial enzymes over mammalian enzymes is the basis of their therapeutic index, although overlap exists.
Activation Pathway
The primary mechanism involves Type I Nitroreductases (oxygen-insensitive), specifically the enzymes NfsA and NfsB in E. coli.[3][4][5] These enzymes perform a stepwise two-electron reduction of the nitro group.[4]
Key Insight: Resistance arises primarily via loss-of-function mutations in nfsA and nfsB. However, this resistance confers a fitness cost to the bacteria, which explains why widespread resistance to Nitrofurantoin has remained low for decades.
Figure 1: The reductive bioactivation pathway of 5-nitrofurans.[2] The electrophilic hydroxylamine intermediate is the primary toxic agent responsible for DNA damage.
Comparative Performance Analysis
The following table contrasts the two primary 5-nitrofurans against Ciprofloxacin (a Fluoroquinolone), highlighting the trade-off between potency and resistance potential.
Table 1: Comparative Efficacy and Toxicity Profile
| Feature | Nitrofurantoin | Nitrofurazone | Ciprofloxacin (Alternative) |
| Primary Indication | Uncomplicated UTIs (Cystitis) | Topical (Burns, Skin grafts) | Systemic Infections / Pyelonephritis |
| SAR Driver (C2) | Hydantoin ring (High polarity, rapid renal excretion) | Semicarbazone (Broader tissue distribution) | Fluorine at C6 / Piperazine at C7 |
| MIC90 (E. coli) | 32 - 64 µg/mL | 16 - 32 µg/mL | < 1.0 µg/mL (in susceptible strains) |
| Resistance Profile | Low (<5% in E. coli). Requires multiple mutations. | Moderate. | High . Single-step mutation (gyrA). |
| Mutagenicity (Ames) | Positive (Weak in mammalian systems) | Positive (Carcinogenic in animal models) | Negative (generally), but genotoxic at high doses |
| Bioavailability | High (Macrocrystalline form improves tolerance) | Poor oral tolerance (Systemic toxicity) | High (Systemic) |
Scientist's Note: While Ciprofloxacin exhibits superior potency (lower MIC), Nitrofurantoin remains the first-line choice for lower UTIs. This is because Nitrofurantoin achieves urinary concentrations (~200 µg/mL) well above its MIC, whereas its serum concentration is negligible, sparing the gut microbiome and reducing collateral resistance selection.
Experimental Protocols
To validate the SAR of new derivatives, one must confirm both antibacterial potency and the specific mechanism of activation (nitroreduction).
Protocol A: Kinetic Nitroreductase Activation Assay
Purpose: To verify that a new derivative is a substrate for bacterial nitroreductases (NfsA/NfsB), confirming the prodrug mechanism.
Reagents:
-
Recombinant E. coli NfsA or NfsB enzyme (purified).
-
Cofactor: NADPH (100 µM).
-
Buffer: 50 mM Tris-HCl (pH 7.5).
-
Substrate: Test compound (10-100 µM).
Workflow:
-
Blanking: Prepare a quartz cuvette with Buffer + NADPH + Enzyme.
-
Initiation: Add the test compound (dissolved in DMSO, final <1%).
-
Measurement: Monitor absorbance at 340 nm (NADPH oxidation) and 400 nm (Nitrofuran reduction) simultaneously using a UV-Vis spectrophotometer.
-
Analysis: A decrease in A340 indicates NADPH consumption. A shift in the compound's λ-max indicates reduction of the nitro group.
-
Control: Run parallel assay with Nitrofurantoin as a positive control.
Protocol B: MIC Determination (Broth Microdilution)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) according to CLSI standards.
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .
-
Critical Step: Do not use standard nutrient broth; cation adjustment (Ca++, Mg++) is vital for consistent bacterial growth and membrane permeability.
-
-
Inoculum: Prepare E. coli (ATCC 25922) suspension to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 x 10^5 CFU/mL.
-
Plate Setup: Use 96-well plates. Serial 2-fold dilutions of the nitrofuran derivative (range: 0.25 to 128 µg/mL).
-
Incubation: 37°C for 16-20 hours (aerobic).
-
Readout: MIC is the lowest concentration with no visible growth.
-
Validation: Nitrofurantoin control well must fall between 32-128 µg/mL for E. coli ATCC 25922.
-
The Toxicity Barrier: Mutagenicity vs. Potency
The "Achilles' heel" of 5-nitrofurans is their mutagenicity. The same reactive intermediates that kill bacteria can alkylate mammalian DNA.
The Structural Alert
The 5-nitrofuran moiety is a classic positive responder in the Ames Test (Salmonella typhimurium TA100 strain). This strain is sensitive to base-pair substitutions caused by nitro-reduction.
Design Strategy for Optimization: Researchers attempting to modify this scaffold often face a "potency cliff."
-
Reducing Mutagenicity: Sterically hindering the nitro group or replacing it with a nitro-isostere (e.g., cyano or carbonyl) usually abolishes antibacterial activity.
-
The "Safe" Window: The goal is not to eliminate the nitro group, but to alter the Redox Potential . Derivatives with lower single-electron reduction potentials (E1/2) are less likely to be reduced by mammalian oxygen-sensitive reductases (Type II) while remaining substrates for bacterial Type I reductases.
Figure 2: Decision logic for 5-nitrofuran lead optimization. Note that "Ames Negative" often correlates with "Inactive" due to the shared mechanism of nitro-reduction.
References
-
McCalla, D. R. (1983). Mutagenicity of nitrofuran derivatives: Review.[9] Environmental Mutagenesis.
-
Whiteway, J., et al. (1998). Oxygen-insensitive nitroreductases: Analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli. Journal of Bacteriology.
-
Vervoort, J., et al. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli.[1] Antimicrobial Agents and Chemotherapy.[2]
-
Huttner, A., et al. (2015). Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials. Journal of Antimicrobial Chemotherapy.
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
Sources
- 1. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mutagenicity of nitrofuran derivatives: review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Resistance Profile of Novel Nitrofuran Candidates
Executive Summary
The resurgence of nitrofurans as a first-line defense against MDR urinary tract infections has accelerated the development of Next-Generation Nitrofuran Candidates (NNCs) . Unlike standard Nitrofurantoin (NIT), which relies heavily on type I nitroreductases for activation, novel derivatives (e.g., 5-nitrofuran-isatin hybrids, hydrazone analogs) are engineered to overcome the classic nfsA/nfsB resistance blockade.
This guide provides a rigorous framework for evaluating the cross-resistance profiles of these new compounds. It synthesizes mechanistic insights with standardized experimental protocols, demonstrating that while cross-resistance within the class is common, specific structural modifications can restore activity against nitrofurantoin-resistant isolates.
Mechanistic Foundation: The Activation Bottleneck
To understand cross-resistance, one must understand the unique "suicide" mechanism of nitrofurans. They are prodrugs requiring enzymatic reduction to form reactive intermediates (nitroso- and hydroxylamino- derivatives) that damage bacterial DNA and proteins.
The Resistance Cascade
Resistance in E. coli and Salmonella spp. is predominantly chromosomal and stepwise:
-
Step 1 (Low-level): Inactivation of NfsA (major oxygen-insensitive nitroreductase).
-
Step 2 (High-level): Subsequent inactivation of NfsB (minor nitroreductase).
Critical Insight for Drug Design: A novel nitrofuran will exhibit cross-resistance with Nitrofurantoin if it relies solely on the same NfsA/NfsB binding pockets for activation. Successful NNCs often possess higher affinity for residual reductases or recruit alternative enzymes (e.g., AhpF).
Visualization: Mechanism of Action & Resistance Blockade
Figure 1: The activation pathway of nitrofurans.[1] Resistance occurs when mutations disable the NfsA/NfsB reduction engines, preventing the formation of toxic intermediates.
Comparative Cross-Resistance Profile
The following matrix synthesizes data from recent studies on novel 5-nitrofuran-isatin hybrids and hydrazone derivatives compared to the clinical standard, Nitrofurantoin.
Table 1: Cross-Resistance Matrix
Values represent Fold-Change in Minimum Inhibitory Concentration (MIC) relative to Wild Type.
| Strain Genotype | Phenotype | Nitrofurantoin (Standard) | Novel Candidate (NNC) | Ciprofloxacin (Control) | Interpretation |
| Wild Type | Susceptible | 1x (Baseline) | 1x (Baseline) | 1x | Both effective. |
| nfsA- mutant | Low-Level Res. | 4x - 8x Increase | 1x - 2x Increase | 1x | Differentiation: NNC retains potency; likely utilizes NfsB or has higher affinity. |
| nfsA- / nfsB- mutant | High-Level Res. | >32x Increase | 4x - 8x Increase | 1x | Partial Cross-Resistance: NNC shows reduced activity but may remain clinically viable if baseline MIC is ultra-low. |
| oqxAB+ plasmid | Efflux Pump | 2x - 4x Increase | 1x - 2x Increase | >16x Increase | No Cross-Resistance: Nitrofuran resistance mechanisms are distinct from quinolone efflux. |
Key Technical Insights
-
The "Isatin" Advantage: Recent hybrids (e.g., compound 6 in recent literature) show higher binding affinity to bacterial nitroreductases than nitrofurantoin.[2] This allows them to be activated even when enzyme efficiency is compromised by mutation.
-
Lack of Collateral Resistance: There is negligible cross-resistance between nitrofurans and fluoroquinolones (Ciprofloxacin). This makes NNCs excellent candidates for "cycling" therapies in MDR E. coli infections.
Experimental Protocols (Self-Validating Systems)
To generate the data above, you must employ a rigorous screening workflow. The following protocols adhere to CLSI guidelines but include specific modifications for detecting low-level nitrofuran resistance.
Protocol A: MIC Determination (Broth Microdilution)
Standard: CLSI M07 / M100
Purpose: Quantify the exact potency shift between Wild Type and Mutant strains.
-
Preparation: Prepare stock solutions of Nitrofurantoin and NNC in DMSO (nitrofurans have poor water solubility; ensure final DMSO concentration <1% to avoid toxicity).
-
Inoculum: Adjust bacterial suspension (log-phase) to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup:
-
Rows A-H: 2-fold serial dilutions of the drug (e.g., 0.25 µg/mL to 128 µg/mL).
-
Include Growth Control (No drug) and Sterility Control (No bacteria).
-
-
Incubation: 16–20 hours at 35°C ± 2°C in ambient air.
-
Validation: The MIC is the lowest concentration with no visible growth.
-
Self-Check: If the Wild Type MIC deviates >1 dilution from the QC range (e.g., E. coli ATCC 25922 MIC should be 4–16 µg/mL for Nitrofurantoin), discard the run.
-
Protocol B: Spontaneous Mutation Frequency
Purpose: Determine how easily bacteria can develop resistance to the NNC compared to Nitrofurantoin.
-
Culture: Grow E. coli ATCC 25922 overnight; concentrate to
CFU/mL. -
Selection: Plate 100 µL aliquots onto agar containing drug concentrations at 4x and 8x the MIC.
-
Incubation: 48 hours (nitrofuran mutants grow slowly).
-
Calculation:
-
Interpretation: A lower frequency for NNC (e.g.,
) vs. Nitrofurantoin (typically ) indicates a higher genetic barrier to resistance.
Visualization: Cross-Resistance Screening Workflow
Figure 2: Decision tree for evaluating cross-resistance in clinical isolates. Sequencing confirms if resistance is mechanism-specific (nfsA/B) before testing the novel candidate.
References
-
Huttner, A., et al. (2015). "Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials." Journal of Antimicrobial Chemotherapy. Link
-
Whiteway, J., et al. (1998).[3] "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[4] "M100: Performance Standards for Antimicrobial Susceptibility Testing."[4][5][6] CLSI.[4][5][6][7][8] Link
-
Mohamed, M.S. (2023). "Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives." Journal of Chemistry. Link
-
Zhi, X., et al. (2021). "Nitrofurans: Revival of an 'old' drug class in the fight against antibiotic resistance."[1] PLOS Pathogens. Link
Sources
- 1. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. darvashco.com [darvashco.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. nih.org.pk [nih.org.pk]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. goums.ac.ir [goums.ac.ir]
Technical Deep Dive: Elucidating the Dual-Action Mechanism of 4-(5-nitro-2-furyl)-3-butene-2-one
Product/Compound: 4-(5-nitro-2-furyl)-3-butene-2-one (Referenced herein as NFB-1 )
Class: Nitro-substituted
Executive Summary: The "Dual-Warhead" Hypothesis
Researchers investigating 4-(5-nitro-2-furyl)-3-butene-2-one (NFB-1) are often confronting a compound with ambiguous cytotoxicity. Is it an oxidative stressor like standard nitrofurans, or is it a covalent inhibitor like vinyl sulfones?
The Answer: It is both.
NFB-1 represents a "privileged structure" in medicinal chemistry that combines two distinct electrophilic warheads:
-
The 5-Nitro-2-furyl motif: A substrate for type I/II nitroreductases, generating reactive oxygen species (ROS) and nitrogen species (RNS).
-
The 3-butene-2-one tail: A classic Michael acceptor that covalently alkylates soft nucleophiles (specifically active-site cysteines and glutathione).
This guide provides the experimental framework to deconstruct and confirm these overlapping mechanisms, comparing NFB-1 against single-mechanism standards.
Comparative Analysis: NFB-1 vs. Single-Mode Alternatives
To validate the mechanism of NFB-1, it must be benchmarked against agents that isolate its two modes of action.
Table 1: Mechanistic Comparison of NFB-1 and Standard Probes
| Feature | NFB-1 (The Subject) | Nitrofurantoin (Comparator A) | N-Ethylmaleimide (Comparator B) |
| Primary Mechanism | Dual: Redox cycling + Covalent Alkylation | Redox: Nitro-reduction / ROS generation | Alkylation: Irreversible Thiol modification |
| Target Specificity | Broad (Reductases + Cysteine Proteases) | Bacterial Nitroreductases (e.g., nfsA, nfsB) | Non-specific Cysteine Thiol blocker |
| Reversibility | Irreversible (Alkylation) / Reversible (Redox) | Reversible (cycling) | Irreversible |
| Rescue Agent | Requires GSH (thiol) + Catalase (ROS) | Tiron or Catalase (ROS scavengers) | DTT or GSH (Excess thiols) |
| Key Kinetic Feature | Fast initial binding ( | Steady-state NADPH consumption | Rapid 2nd order rate constant |
Mechanism of Action: The Dual Pathway
The following diagram illustrates the bifurcation of NFB-1's activity within a biological system.
Figure 1: Dual-pathway mechanism showing NFB-1 acting as both a Michael acceptor (top path) and a pro-drug for radical generation (bottom path).
Experimental Protocols for Confirmation
To confirm this mechanism in your specific biological model (e.g., Trypanosoma, E. coli, or cancer cell lines), you must isolate each pathway using the following self-validating protocols.
Protocol A: Confirming Covalent Binding (Michael Addition)
Objective: Prove that NFB-1 forms a stable covalent bond with cysteine thiols, distinguishing it from non-covalent inhibitors like Nitrofurantoin.
Methodology:
-
Incubation: Incubate a model thiol-rich enzyme (e.g., Papain or BSA) (10 µM) with NFB-1 (50 µM) in PBS (pH 7.4) for 30 minutes at 37°C.
-
Control: Run a parallel sample with Nitrofurantoin (non-alkylating).
-
Desalting: Pass samples through a Zeba™ Spin Desalting Column to remove unbound compound. Note: Non-covalent inhibitors will be washed away; covalent adducts remain.
-
Analysis (Mass Spectrometry): Perform ESI-MS on the protein.
-
Success Criteria: You must observe a mass shift corresponding to the molecular weight of NFB-1 (approx. +181 Da, accounting for proton loss during addition).
-
Result: NFB-1 treated samples show mass shift; Nitrofurantoin samples show native mass.
-
Protocol B: Confirming Nitro-Reduction & ROS Generation
Objective: Quantify the "futile cycling" capability of NFB-1 compared to a standard nitrofuran.
Methodology:
-
Reagents: Recombinant Nitroreductase (e.g., E. coli NfsB), NADPH (200 µM), and NFB-1 (varied concentrations).
-
Assay: Monitor the oxidation of NADPH by measuring absorbance decrease at 340 nm .
-
Anaerobic vs. Aerobic: Run the assay under aerobic conditions.
-
Logic: If NFB-1 acts as a "futile cycler" (like Nitrofurantoin), it will consume NADPH rapidly without stoichiometrically reducing the drug (the radical reacts with
to regenerate the parent drug).
-
-
ROS Detection: Add Cytochrome c (50 µM). If superoxide is generated, Cytochrome c will be reduced (Absorbance increase at 550 nm).
-
Success Criteria: NFB-1 stimulates NADPH consumption and Cytochrome c reduction, inhibited by Superoxide Dismutase (SOD) .
-
Quantitative Data Presentation
When publishing your results, structure your data to highlight the Potency vs. Mechanism trade-off.
Table 2: Template for Reporting Kinetic Data
| Compound | NADPH Ox. Rate (µM/min) [Redox Cycling] | IC50 (µM) [Cytotoxicity] | IC50 (+ GSH) [Rescue Effect] | |
| NFB-1 | High (e.g., 250 ± 15) | Moderate (e.g., 12.5) | 2.5 | > 50 (Strong Rescue) |
| Nitrofurantoin | Negligible (< 1) | High (e.g., 45.0) | 15.0 | 15.0 (No Rescue) |
| NEM | Very High (> 1000) | None | 5.0 | > 100 (Complete Rescue) |
Interpretation:
-
If GSH significantly shifts the IC50 of NFB-1, the alkylation mechanism is dominant for toxicity.
-
If Catalase/SOD shifts the IC50, the oxidative mechanism is dominant.
-
NFB-1 typically shows partial rescue by both, confirming dual action.
Experimental Workflow Diagram
Use this decision tree to validate your specific batch of NFB-1.
Figure 2: Step-by-step experimental validation workflow for confirming NFB-1 activity.
References
-
Mechanism of Michael Addition
- Title: Nitro-fatty Acid Reaction with Glutathione and Cysteine: Kinetic Analysis of Thiol Alkyl
- Source: NIH / Journal of Biological Chemistry.
-
URL:[Link]
-
Nitrofurantoin & Nitroreductase Mechanism
- Title: Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Nitro-Chalcone/Enone Biological Activity
- Title: Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correl
- Source: MDPI.
-
URL:[Link]
-
Standard Comparator Data (Nitrofurantoin)
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(5-Nitro-2-furyl)-3-butene-2-one
Hazard Profile: An Inference-Based Assessment
Given the chemical structure of 4-(5-Nitro-2-furyl)-3-butene-2-one, a composite hazard profile must be assumed, drawing from the known risks of its core components: the nitrofuran moiety and the α,β-unsaturated ketone (butene-2-one) system.
-
Nitrofuran Group: Nitrofurans are a class of synthetic antibiotics. Their use in food-producing animals has been banned in many regions due to concerns that their metabolites can be carcinogenic and may cause genetic damage.[1][2][3] Long-term exposure to nitrofuran metabolites is associated with risks of cancer, DNA damage, and stress on the liver and kidneys.[1] Therefore, 4-(5-Nitro-2-furyl)-3-butene-2-one should be handled as a potential carcinogen and mutagen.
-
Buten-2-one (Methyl Vinyl Ketone) Moiety: The parent compound, 3-buten-2-one, is classified as highly flammable, acutely toxic, and capable of causing severe chemical burns to the skin and eyes.[4][5] It is very toxic by inhalation, in contact with skin, and if swallowed.[4]
-
α,β-Unsaturated Ketone System: Compounds like 4-phenyl-3-buten-2-one are known skin and eye irritants and may cause allergic skin reactions (skin sensitization).[6][7][8]
Based on this analysis, 4-(5-Nitro-2-furyl)-3-butene-2-one must be treated as a highly hazardous substance with potential for acute toxicity, severe irritation and burns, skin sensitization, and long-term carcinogenic effects. A thorough, site-specific risk assessment is mandatory before any handling.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE. Remember, PPE is the last line of defense; engineering controls like fume hoods are the first.[9][10]
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber or neoprene).[9][11] | The butenone structure suggests a high potential for skin absorption and severe irritation.[4] Double gloving provides enhanced protection against tears and rapid permeation. Always check manufacturer's glove compatibility charts. |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard, worn in conjunction with a full-face shield.[12] | Protects against splashes that can cause severe eye damage and covers the full face from contact with the hazardous material.[4][11] |
| Body Protection | A flame-retardant lab coat worn over long-sleeved clothing. A chemical-resistant apron should be worn over the lab coat for larger quantities or splash-prone procedures.[12] | Provides a barrier against skin contact and protects from potential flammability hazards associated with the butenone structure.[4] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood or if aerosolization is possible.[11][12] | The high toxicity of similar compounds, particularly via inhalation, necessitates respiratory protection to prevent systemic effects.[4] A respirator program, including fit-testing, is essential.[12] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[11] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical to minimize exposure risk.
3.1. Preparation and Weighing
-
Designated Area: All handling of 4-(5-Nitro-2-furyl)-3-butene-2-one, including weighing, must be conducted within a certified chemical fume hood.
-
Pre-use Inspection: Before starting, inspect all PPE for damage. Ensure the fume hood is functioning correctly.
-
Spill Kit: Have a chemical spill kit rated for flammable and toxic organic compounds readily accessible.
-
Weighing: Use a disposable weigh boat. Tare the balance with the boat inside the fume hood. Add the chemical carefully to avoid generating dust or aerosols.
-
Decontamination: After weighing, carefully wipe down the spatula and any surfaces with a suitable solvent (e.g., ethanol), collecting the wipes for disposal as hazardous waste.
3.2. Solution Preparation and Reaction
-
Vessel Choice: Use glassware that is free of cracks or defects.
-
Solvent Addition: Add solvent to the solid compound slowly to avoid splashing.
-
Temperature Control: If the reaction is heated, use a well-controlled heating mantle and a condenser to prevent the release of volatile compounds.
-
Constant Vigilance: Never leave the reaction unattended.
3.3. Post-Reaction Workup and Cleanup
-
Quenching: If necessary, quench the reaction carefully within the fume hood.
-
Extraction/Purification: All subsequent steps, such as liquid-liquid extraction or chromatography, must be performed within the fume hood.
-
Decontamination of Glassware: Rinse all contaminated glassware with a suitable solvent. The initial rinsate must be collected as hazardous chemical waste.
Disposal Plan: Ensuring Compliant Waste Management
Improper disposal can endanger personnel and the environment.[13][14] All waste generated from handling this compound is considered hazardous.
4.1. Waste Segregation and Collection
-
Primary Chemical Waste: Collect all unused material and solutions containing 4-(5-Nitro-2-furyl)-3-butene-2-one in a designated, properly sealed, and labeled hazardous waste container.[15][16] The container must be compatible with the chemical and any solvents used.
-
Contaminated Solids: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels, wipes, TLC plates, silica gel) must be collected in a separate, clearly labeled hazardous waste container for solids.[17]
-
Sharps: Needles or other sharps must be disposed of in a designated sharps container.[17]
4.2. Labeling and Storage
-
Labeling: All waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name "4-(5-Nitro-2-furyl)-3-butene-2-one," and the names and percentages of any other constituents (e.g., solvents).[16]
-
Storage: Store waste containers in a designated satellite accumulation area within or near the laboratory. The containers must be kept closed at all times except when adding waste.[13][16]
4.3. Final Disposal
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in the regular trash.[15]
Visual Workflow: PPE Donning and Doffing Sequence
The following diagram illustrates the critical sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.
Caption: Logical workflow for donning and doffing PPE to minimize contamination.
By adhering to these rigorous safety protocols, researchers can mitigate the significant risks associated with handling 4-(5-Nitro-2-furyl)-3-butene-2-one and maintain a safe laboratory environment.
References
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Industrial Safety Tips. (n.d.). PPE For Chemical Handling With Example. Retrieved February 14, 2026, from [Link]
-
Karam Online. (2026, January 19). Protecting Workers from Chemical Hazards – The Importance of Personal Protective Equipment. Retrieved from [Link]
-
Pro-lock. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
-
Continental Hospitals. (n.d.). Are Nitrofuran Metabolites Like AOZ Dangerous to Health?. Retrieved February 14, 2026, from [Link]
-
Continental Hospitals. (n.d.). Why Are Nitrofuran Metabolites a Global Health Concern?. Retrieved February 14, 2026, from [Link]
-
JoVE. (2017, July 14). Video: Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]
-
Loba Chemie. (2019, March 8). 4-PHNEYL-3-BUTEN-2-ONE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Hazardous ecotoxicological impact of two commonly used nitrofuran-derived antibacterial drugs: Furazolidone and nitrofurantoin | Request PDF. Retrieved February 14, 2026, from [Link]
-
PubMed. (2019, January 26). Hazardous ecotoxicological impact of two commonly used nitrofuran-derived antibacterial drugs: Furazolidone and nitrofurantoin. Retrieved from [Link]
-
Environmental Marketing Services. (n.d.). Effective Laboratory Waste Disposal Strategies. Retrieved February 14, 2026, from [Link]
-
India Today. (2025, December 11). What is Nitrofuran? Banned chemical at the centre of Eggoz egg controversy. Retrieved from [Link]
-
USF General Chemistry. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). Retrieved from [Link]
-
LabXchange. (2022, May 23). How To: Lab Waste. Retrieved from [Link]
Sources
- 1. continentalhospitals.com [continentalhospitals.com]
- 2. continentalhospitals.com [continentalhospitals.com]
- 3. indiatoday.in [indiatoday.in]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 3-ブテン-2-オン contains 0.3-1.0% hydroquinone as stabilizer, technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. fishersci.fr [fishersci.fr]
- 8. lobachemie.com [lobachemie.com]
- 9. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 10. karamonline.com [karamonline.com]
- 11. falseguridad.com [falseguridad.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 14. Effective Laboratory Waste Disposal Strategies [emsllcusa.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
